PI3K-IN-41
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C45H39F2N5O12S |
|---|---|
Molecular Weight |
911.9 g/mol |
IUPAC Name |
N-[[7-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-oxochromen-3-yl]methyl]-2,4-difluoro-N-[2-methoxy-5-[4-methyl-8-(oxan-4-yloxy)quinazolin-6-yl]-3-pyridinyl]benzenesulfonamide |
InChI |
InChI=1S/C45H39F2N5O12S/c1-25-34-14-27(16-41(43(34)50-24-49-25)63-32-9-11-61-12-10-32)28-15-37(44(60-4)48-21-28)51(65(56,57)42-8-6-31(46)18-35(42)47)22-29-13-26-5-7-33(19-38(26)64-45(29)53)62-23-30-17-39(58-2)40(59-3)20-36(30)52(54)55/h5-8,13-21,24,32H,9-12,22-23H2,1-4H3 |
InChI Key |
SQZMHFUFHLUQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=N1)OC3CCOCC3)C4=CC(=C(N=C4)OC)N(CC5=CC6=C(C=C(C=C6)OCC7=CC(=C(C=C7[N+](=O)[O-])OC)OC)OC5=O)S(=O)(=O)C8=C(C=C(C=C8)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PI3K-IN-41
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action for PI3K-IN-41, a novel photocaged inhibitor of phosphoinositide 3-kinase (PI3K). The information presented is synthesized from available data on this compound and its parent class of quinazoline-based PI3K inhibitors.
Introduction to this compound
This compound is a potent, photocaged inhibitor of PI3K, designed for precise spatiotemporal control of PI3K signaling. Its activity is dependent on ultraviolet (UV) light irradiation, which cleaves a photolabile caging group, releasing the active PI3K inhibitor. This property makes this compound a valuable research tool for studying the dynamic roles of the PI3K pathway in cellular processes and a potential therapeutic agent with targeted activation. Upon activation, the active form of this compound exhibits an IC50 of 18.92 nM[1].
Mechanism of Action
The mechanism of action of this compound can be understood in two stages: photoactivation and PI3K inhibition.
2.1. Photoactivation Cascade
This compound is synthesized with a cascade photocaging group attached to the sulfonamide NH of a quinazoline-based PI3K inhibitor. This modification sterically hinders the inhibitor from binding to the ATP-binding pocket of the PI3K enzyme, rendering it inactive in the dark.
Upon exposure to UV light, the photocaging group undergoes a chemical transformation, leading to its cleavage and the release of the active quinazoline-based PI3K inhibitor. A byproduct of this activation is a fluorescent molecule, allowing for the real-time monitoring of drug release.
Figure 1: Photoactivation of this compound.
2.2. Inhibition of the PI3K Signaling Pathway
The active, quinazoline-based inhibitor component of this compound functions as an ATP-competitive inhibitor of Class I PI3K isoforms. The quinazoline scaffold is a common motif in kinase inhibitors and is known to interact with the hinge region of the kinase domain.
The binding of the activated inhibitor to the ATP-binding pocket of the p110 catalytic subunit of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage of PIP3 production leads to the downstream inhibition of the PI3K/AKT/mTOR signaling cascade. Key downstream effects include the reduced phosphorylation of AKT and its substrates, ultimately impacting cell growth, proliferation, survival, and metabolism.
Figure 2: PI3K Signaling Pathway and Inhibition by Active this compound.
Quantitative Data
Quantitative data for this compound is limited. The primary reported value is its IC50 after photoactivation. The activity of its parent quinazoline scaffold against various PI3K isoforms and cancer cell lines can provide an indication of its likely potency and selectivity profile.
Table 1: In Vitro Potency of this compound
| Compound | Assay | Target | IC50 (nM) |
| This compound (activated) | Kinase Assay | PI3K | 18.92[1] |
Table 2: Representative Potency of Quinazoline-Based PI3K Inhibitors Against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Quinazoline Analog 1 | 17 | 192 | 313 | 25 |
| Quinazoline Analog 2 | 13.6 | - | - | - |
| Quinazoline Analog 3 | 9.11 | 94.8 | 154.8 | 341.9 |
Data for analogs are sourced from studies on various quinazoline-based PI3K inhibitors and are for comparative purposes.[2][3][4]
Table 3: Representative Cellular Potency of Quinazoline-Based PI3K Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) |
| Quinazoline Analog A | HCT-116 | Proliferation | 0.2 - 0.98[4] |
| Quinazoline Analog B | MCF-7 | Proliferation | 0.2 - 0.98[4] |
| Quinazoline Analog C | A549 | Proliferation | 0.64[4] |
Data for analogs are sourced from studies on various quinazoline-based PI3K inhibitors and are for comparative purposes.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
4.1. In Vitro PI3K Kinase Assay
This assay measures the enzymatic activity of PI3K and the inhibitory effect of activated this compound.
-
Materials: Recombinant PI3K enzyme, PIP2 substrate, ATP, kinase buffer, this compound, UV light source (e.g., 365 nm), detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the PI3K enzyme, PIP2, and kinase buffer.
-
Add the diluted this compound to the wells.
-
Expose the plate to a controlled dose of UV light to activate the compound. Control wells should be kept in the dark.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the desired time.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
-
4.2. Western Blot Analysis of Downstream Signaling
This method is used to assess the effect of activated this compound on the phosphorylation status of key proteins in the PI3K pathway.
-
Materials: Cancer cell line (e.g., HGC-27), cell culture reagents, this compound, UV light source, lysis buffer, primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-S6K, anti-total-S6K), secondary antibodies, ECL detection reagents.
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound.
-
Expose the cells to UV light for a specified duration to activate the compound.
-
After incubation, lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and imaging system.
-
Figure 3: Western Blot Experimental Workflow.
4.3. Cell Viability and Colony Formation Assays
These assays determine the effect of activated this compound on cell proliferation and survival.
-
Materials: Cancer cell lines, cell culture reagents, this compound, UV light source, viability reagent (e.g., CellTiter-Glo®), crystal violet.
-
Cell Viability Assay Procedure:
-
Seed cells in a 96-well plate.
-
Treat with a range of this compound concentrations.
-
Activate the compound with UV light.
-
Incubate for 48-72 hours.
-
Add a viability reagent and measure luminescence or absorbance.
-
-
Colony Formation Assay Procedure:
-
Seed a low density of cells in a 6-well plate.
-
Treat with this compound and activate with UV light.
-
Culture for 10-14 days, refreshing the medium as needed.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies.
-
Resistance Mechanisms
While specific resistance mechanisms to this compound have not been reported, resistance to PI3K inhibitors, in general, can occur through several mechanisms:
-
Feedback Loop Activation: Inhibition of PI3K can lead to the compensatory activation of upstream receptor tyrosine kinases (RTKs) or parallel signaling pathways like the MAPK/ERK pathway, which can reactivate downstream signaling.
-
Mutations in Pathway Components: Acquired mutations in PIK3CA that alter the drug binding site or mutations in downstream effectors like AKT1 can confer resistance.
-
Loss of Tumor Suppressors: Loss of function of tumor suppressors like PTEN can lead to sustained PI3K pathway activation.
Conclusion
This compound is a powerful tool for the controlled inhibition of the PI3K signaling pathway. Its photocaged design allows for precise activation, making it ideal for research applications aimed at dissecting the temporal and spatial dynamics of PI3K signaling. As a quinazoline-based inhibitor, it is expected to exhibit potent and selective inhibition of PI3K isoforms, leading to downstream effects on cell proliferation and survival. Further studies are warranted to fully characterize its isoform selectivity, cellular effects across a broader range of cancer types, and potential mechanisms of resistance.
References
- 1. Acquired resistance to combination treatment through loss of synergy with MEK and PI3K inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PI3K-IN-41: A Spatiotemporally Controlled Tool for Interrogating AKT Phosphorylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PI3K-IN-41, a novel photocaged inhibitor of phosphoinositide 3-kinase (PI3K), and its application as a tool for the precise study of AKT phosphorylation. By leveraging ultraviolet (UV) light activation, this compound offers researchers unprecedented spatiotemporal control over PI3K signaling, enabling detailed investigation of the downstream AKT pathway.
Introduction to this compound
This compound is a chemically modified, inactive form of a potent PI3K inhibitor. The inhibitor's activity is masked by a photolabile "caging" group. Upon irradiation with UV light, this caging group is cleaved, releasing the active PI3K inhibitor and allowing for acute and localized inhibition of PI3K activity.[1][2][3] This unique mechanism of action makes this compound an invaluable tool for studying the dynamic processes regulated by the PI3K/AKT signaling cascade.
Mechanism of Action
The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4] PI3K, upon activation by upstream signals, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.
This compound, in its inactive, caged form, does not significantly inhibit PI3K. However, upon exposure to UV light (e.g., 365 nm), it undergoes a chemical transformation that releases a highly potent PI3K inhibitor.[1][2] This active inhibitor then competes with ATP at the kinase domain of PI3K, preventing the phosphorylation of PIP2 to PIP3. The subsequent reduction in PIP3 levels leads to decreased activation and phosphorylation of AKT.
Figure 1: Mechanism of this compound in the PI3K/AKT Signaling Pathway.
Quantitative Data
The potency of this compound has been characterized both in enzymatic and cell-based assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound (active form) | PI3K | 18.92 |
Note: The specific PI3K isoform selectivity (α, β, γ, δ) of the active form of this compound has not been reported in the reviewed literature.
Table 2: Antiproliferative Activity of this compound (Compound 2) Before and After UV Activation
| Cell Line | IC50 (µM) - UV | IC50 (µM) + UV | Fold Enhancement |
| HGC-27 | >10 | 0.05 | >200 |
| MGC-803 | >10 | 0.21 | >47.6 |
| BGC-823 | >10 | 0.16 | >62.5 |
| SGC-7901 | >10 | 0.26 | >38.5 |
Data from a study where cells were exposed to 365 nm UV light.[1]
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the effect of this compound on AKT phosphorylation in a cellular context using Western blotting.
Protocol: Assessment of AKT Phosphorylation by Western Blot
This protocol is designed to measure the levels of phosphorylated AKT (p-AKT) at Ser473 in HGC-27 cells following treatment with this compound and UV activation.
Materials:
-
HGC-27 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-AKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse anti-GAPDH (or other loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HGC-27 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare dilutions of this compound in complete medium. A final concentration of 10 nM is recommended based on published data.[1] Include a vehicle control (DMSO) and a no-treatment control.
-
Aspirate the old medium and add the medium containing this compound or vehicle control to the respective wells.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours).
-
-
UV Activation:
-
Remove the lids from the 6-well plates.
-
Expose the cells to UV light (365 nm) for a specified duration (e.g., 5-30 minutes).[1] The optimal exposure time may need to be determined empirically.
-
Immediately after UV exposure, return the plates to the incubator for a desired post-activation incubation period (e.g., 30-60 minutes) to allow for the inhibitor to take effect.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.[5]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT signal or the loading control signal.
-
Compare the normalized p-AKT levels between the different treatment groups.
-
Figure 2: Experimental Workflow for Assessing AKT Phosphorylation.
Conclusion
This compound represents a powerful tool for the precise investigation of the PI3K/AKT signaling pathway. Its photocaged design allows for on-demand activation, providing researchers with a high degree of spatiotemporal control over PI3K inhibition. This enables the study of the immediate and localized effects of PI3K signaling on AKT phosphorylation and downstream cellular events. While further characterization of its isoform selectivity is needed, this compound is a valuable addition to the chemical biology toolbox for dissecting the complexities of PI3K-mediated signal transduction in normal physiology and disease.
References
- 1. Discovery of a Novel Photocaged PI3K Inhibitor Capable of Real-Time Reporting of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of a Novel Photocaged PI3K Inhibitor toward Precise Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Photocaged Therapeutics: A Technical Guide to Preliminary Studies of PI3K-IN-41 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cellular studies involving PI3K-IN-41, a novel, photocaged inhibitor of Phosphoinositide 3-kinase (PI3K). As the PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, the development of precisely controlled inhibitors is of paramount interest. This compound represents a significant advancement in this area, offering spatiotemporal control of PI3K inhibition through photoactivation. This document details the quantitative data from initial studies, comprehensive experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Core Data Presentation
The preliminary data for this compound highlights its potency and mechanism of action. As a photocaged compound, its inhibitory activity is dependent on UV light exposure.
In Vitro Kinase Inhibition
The inhibitory activity of this compound was assessed against the PI3Kα isoform. The compound demonstrates a significant increase in potency upon photoactivation.
| Compound | IC50 (nM) | Condition |
| This compound | 18.92 | Without UV Irradiation |
| Active form (post-UV) | 0.17 | With UV Irradiation |
Table 1: In vitro inhibitory concentration (IC50) of this compound against PI3Kα. Data sourced from Tian H, et al. (2023).[1][2]
Cellular Activity
Studies in the HGC-27 human gastric cancer cell line demonstrate the light-inducible cellular effects of this compound.
| Assay | Concentration | Cell Line | Effect | Condition |
| AKT Phosphorylation | 10 nM | HGC-27 | Decrease in p-AKT levels | Post UV Irradiation |
| Colony Formation | 1-10 µM | HGC-27 | Inhibition of colony formation | Post UV Irradiation |
Table 2: Summary of in vitro cellular effects of this compound.[3]
Signaling Pathway and Mechanism of Action
This compound is designed to remain largely inactive until irradiated with UV light. This "photocaging" is achieved by attaching a photolabile group to the core inhibitor. Upon illumination, this group is cleaved, releasing the active PI3K inhibitor. This active molecule then binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT, leading to the inhibition of cell growth, proliferation, and survival signals.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary evaluation of this compound.
In Vitro PI3K Kinase Assay (IC50 Determination)
This protocol describes a common method to determine the enzymatic activity of PI3K and the inhibitory potential of compounds like this compound. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are frequently used.[3][4]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of an inhibitor correspond to lower kinase activity.
Materials:
-
Recombinant human PI3Kα enzyme
-
This compound (and its active form post-UV exposure)
-
Lipid substrate (e.g., PIP2:PS vesicles)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., white, 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. For the activated form, expose a parallel set of dilutions to a controlled dose of UV light (e.g., 365 nm) for a specified duration (e.g., 5-15 minutes) immediately before use.
-
Kinase Reaction:
-
Add 2.5 µL of the lipid substrate and 2.5 µL of recombinant PI3Kα enzyme to each well of the assay plate.
-
Add 1 µL of the diluted compound (or DMSO for control).
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for AKT Phosphorylation
This protocol is used to assess the downstream effects of PI3K inhibition in a cellular context by measuring the phosphorylation status of AKT at Ser473.[5][6][7]
Materials:
-
HGC-27 cells
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
This compound
-
UV transilluminator or lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HGC-27 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with this compound (e.g., 10 nM) or DMSO for a predetermined time (e.g., 2 hours).
-
-
Photoactivation: Expose the treated cells to UV light (365 nm) for 5-15 minutes. Include a non-irradiated control group.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AKT antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-AKT antibody to confirm equal protein loading.
Colony Formation Assay
This assay measures the ability of single cells to proliferate and form colonies, providing an assessment of long-term cell survival and cytotoxicity after treatment.[8][9][10]
Materials:
-
HGC-27 cells
-
This compound
-
6-well plates
-
UV light source
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low density of HGC-27 cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment and Photoactivation:
-
Treat the cells with various concentrations of this compound (e.g., 1-10 µM) or DMSO.
-
After a short incubation period (e.g., 4 hours), expose the plates to UV light for a set duration (e.g., 5, 15, or 30 minutes).
-
-
Incubation: Replace the drug-containing medium with fresh medium and incubate the cells for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the fixed colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the DMSO control.
-
Experimental Workflow Visualization
The evaluation of a photocaged inhibitor like this compound follows a specific logical flow, from initial biochemical characterization to cellular assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Photocaged PI3K Inhibitor Capable of Real-Time Reporting of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K (p120γ) Protocol [promega.com]
- 4. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.com]
- 5. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 6. Western blot for Akt phosphorylation in visceral fat [bio-protocol.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Colony formation assay [bio-protocol.org]
- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PI3K Inhibition on Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the effects of Phosphoinositide 3-kinase (PI3K) inhibition on the cellular process of autophagy. The PI3K/Akt/mTOR signaling pathway is a critical negative regulator of autophagy, and its inhibition is a key strategy for inducing this cellular self-degradation process. This document details the molecular mechanisms, provides established experimental protocols for assessing autophagy, and presents a framework for investigating the effects of specific PI3K inhibitors. While specific quantitative data for the compound "PI3K-IN-41" on autophagy is not publicly available, this guide outlines the methodologies that can be employed to characterize its potential effects.
Introduction to Autophagy and the PI3K Signaling Pathway
Autophagy is a highly conserved catabolic process in eukaryotic cells that involves the degradation of cellular components via the lysosome. This process is essential for maintaining cellular homeostasis, removing damaged organelles and misfolded proteins, and providing nutrients during periods of starvation. The PI3K/Akt/mTOR signaling cascade is a central pathway that integrates extracellular and intracellular signals to regulate cell growth, proliferation, survival, and metabolism.[1] Crucially, this pathway acts as a potent inhibitor of autophagy induction.
Under normal conditions, growth factors activate PI3K, which in turn activates Akt. Akt then activates mTORC1, a master regulator of cell growth, which suppresses the initiation of autophagy by phosphorylating and inhibiting the ULK1 complex.[2][3] Inhibition of the PI3K/Akt/mTOR pathway, therefore, relieves this suppression and allows for the induction of autophagy.[4][5]
The Role of PI3K Inhibition in Autophagy Induction
Inhibition of PI3K is a well-established method to induce autophagy.[4] By blocking the activity of PI3K, downstream signaling through Akt and mTOR is attenuated, leading to the de-repression of the ULK1 complex and the initiation of autophagosome formation. This has significant implications in various physiological and pathological contexts, including cancer and neurodegenerative diseases, where the modulation of autophagy is a promising therapeutic strategy.
General Effects of PI3K Inhibitors on Autophagy Markers
The induction of autophagy by PI3K inhibitors can be monitored by observing changes in key autophagy-related proteins. While specific data for this compound is unavailable, the general effects of pan-PI3K inhibitors are summarized in the table below.
| Marker | Expected Change with PI3K Inhibition | Rationale |
| LC3-II/LC3-I Ratio | Increase | Conversion of cytosolic LC3-I to autophagosome-associated LC3-II is a hallmark of autophagy induction. |
| p62/SQSTM1 | Decrease | p62 is a cargo receptor that is degraded during the autophagic process. A decrease indicates successful autophagic flux. |
| ULK1 (unc-51 like autophagy activating kinase 1) Phosphorylation (Inhibitory sites) | Decrease | Inhibition of mTORC1 leads to dephosphorylation and activation of ULK1. |
| LAMP1 | Increase | Increased lysosomal biogenesis is often observed to accommodate enhanced autophagic activity.[6] |
Experimental Protocols for Assessing Autophagy
To investigate the effects of a novel PI3K inhibitor, such as this compound, on autophagy, a combination of established assays is recommended to provide a comprehensive understanding of its impact on autophagic flux.
Western Blotting for Autophagy Markers
Western blotting is a fundamental technique to quantify the levels of key autophagy-related proteins.
Protocol:
-
Cell Lysis:
-
Treat cells with the PI3K inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate or vortex the lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.[1]
-
Immunofluorescence for LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes within cells.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with the PI3K inhibitor as required.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8]
-
-
Blocking and Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 for 1 hour.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta (dots) per cell. An increase in puncta indicates an accumulation of autophagosomes.[2]
-
Autophagic Flux Assay
Measuring autophagic flux provides a more dynamic assessment of the entire autophagic process, from autophagosome formation to lysosomal degradation.
Protocol:
-
Cell Treatment:
-
Treat cells with the PI3K inhibitor in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the treatment period.[4]
-
-
Sample Collection and Analysis:
-
Collect cell lysates for Western blotting as described in section 3.1 or fix cells for immunofluorescence as in section 3.2.
-
-
Interpretation:
-
Western Blot: A greater accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the PI3K inhibitor alone indicates an increase in autophagic flux.
-
Immunofluorescence: A significant increase in the number of LC3 puncta in the co-treatment condition compared to the PI3K inhibitor alone suggests enhanced autophagic flux.
-
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway and Autophagy Regulation
Caption: PI3K/Akt/mTOR pathway negatively regulating autophagy.
Experimental Workflow for Assessing Autophagy
Caption: Workflow for studying PI3K inhibitor effects on autophagy.
Conclusion
The inhibition of the PI3K signaling pathway is a potent method for inducing autophagy. This technical guide provides a comprehensive overview of the underlying mechanisms and detailed protocols for assessing the impact of PI3K inhibitors on this fundamental cellular process. While specific data on this compound is not currently available, the methodologies outlined herein provide a robust framework for its characterization. A multi-faceted approach, combining Western blotting for key markers, immunofluorescence for visualizing autophagosomes, and autophagic flux assays, is crucial for a thorough investigation. Such studies are vital for the development of novel therapeutics that target the intricate interplay between cellular signaling and autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 4. Lysosomal flux assay protocol v1 [protocols.io]
- 5. 2.14. Evaluation of fluorescent LC3 puncta [bio-protocol.org]
- 6. Suppression of PI3K signaling is linked to autophagy activation and the spatiotemporal induction of the lens Organelle Free Zone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.6. Evaluation of LC3 Fluorescent Puncta [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for PI3K-IN-41: In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[5][6][7][8] PI3K-IN-41 is a potent and selective inhibitor of the PI3K enzyme. These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to assess its biochemical potency, cellular activity, and mechanism of action.
Mechanism of Action
PI3K is a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.[7][9] The primary product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), acts as a second messenger, recruiting downstream effectors such as AKT to the plasma membrane.[4][7][10] This initiates a signaling cascade that includes the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[3][11] this compound is designed to competitively inhibit the ATP-binding site of the PI3K catalytic subunit, thereby blocking the production of PIP3 and abrogating downstream signaling.
Data Presentation
The following tables summarize the key quantitative data for this compound based on typical results for potent pan-Class I PI3K inhibitors.
Table 1: Biochemical Potency of this compound against Class I PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| PI3Kα | 5 |
| PI3Kβ | 25 |
| PI3Kγ | 15 |
| PI3Kδ | 10 |
| mTOR | 150 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in a cell-free biochemical assay.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability |
| U87MG | Glioblastoma | 0.25 |
| HeLa | Cervical Cancer | 2.0 |
| HL60 | Promyelocytic Leukemia | 1.1 |
| MCF7 | Breast Cancer | 0.5 |
| T47D | Breast Cancer | 0.8 |
IC50 values were determined after 72 hours of continuous exposure to this compound using a standard cell viability assay.[12]
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of this compound against purified PI3K isoforms.[13]
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
PI(4,5)P2 substrate
-
ATP
-
TR-FRET detection reagents (e.g., Adapta™ Universal Kinase Assay)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serial dilutions)
-
384-well assay plates
Workflow Diagram:
Caption: Workflow for the this compound biochemical TR-FRET assay.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3K enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the product by adding the TR-FRET detection reagents.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on the viability of cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., U87MG, MCF7)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the vehicle-treated cells and calculate IC50 values.
Western Blotting for Phospho-AKT
This protocol assesses the ability of this compound to inhibit the phosphorylation of AKT, a key downstream effector of PI3K.
Materials:
-
Cancer cell lines
-
This compound
-
Growth factors (e.g., IGF-1) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-AKT Ser473, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Workflow Diagram:
Caption: Workflow for Western blot analysis of phospho-AKT.
Procedure:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.[14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of AKT phosphorylation inhibition.
References
- 1. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 10. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 14. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-41: A Pan-Class I PI3K Inhibitor for Cell Culture
Disclaimer: The compound "PI3K-IN-41" is used as a representative name for a pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The following data and protocols are synthesized from published information on well-characterized pan-PI3K inhibitors and should be adapted for your specific cell lines and experimental conditions.
Introduction
This compound is a potent and selective small molecule inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic development.[2][4] this compound inhibits the catalytic activity of PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent downstream signaling.[5] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
Upon activation by growth factors or other extracellular stimuli, receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) recruit and activate PI3K at the plasma membrane.[2] Activated PI3K phosphorylates PIP2 to generate the second messenger PIP3.[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[2] Activated AKT, in turn, phosphorylates a multitude of substrates that regulate cell cycle progression, apoptosis, and protein synthesis, often through the activation of mTOR.[1][6] this compound, as a pan-PI3K inhibitor, blocks the initial step in this cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cell lines with a hyperactivated PI3K pathway.[7][8]
Data Presentation
The potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological process by 50%. The IC50 values are cell-line dependent. Below are representative IC50 values for a pan-PI3K inhibitor against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| Daoy | Medulloblastoma | 0.28 - 0.95[7] |
| MEB-Med8A | Medulloblastoma | 0.28 - 0.95[7] |
| D341 | Medulloblastoma | ~5.0[7] |
| A2780 | Ovarian Carcinoma | ~0.001 (Alpelisib)[9] |
| H1299 | NSCLC | ~0.250 (Alpelisib)[9] |
Note: The provided IC50 values are based on published data for various PI3K inhibitors and should be considered as a reference. It is crucial to determine the IC50 for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (Kill Curve)
This protocol is designed to determine the optimal concentration range of this compound for your specific cell line by generating a dose-response curve.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will result in 50-70% confluency at the time of treatment. A typical seeding density for adherent cells is 0.8 – 2.5 X 105 cells/ml.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. It is recommended to test each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental endpoint (e.g., 48-72 hours). The incubation time may need to be optimized.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using your chosen method (e.g., MTT assay). Follow the manufacturer's instructions for the viability reagent.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability (%) against the log concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 2: General Protocol for Treating Cells with this compound
This protocol provides a general guideline for treating cells with this compound for downstream analysis (e.g., Western blotting, flow cytometry).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Culture plates or flasks appropriate for your downstream application
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Seed your cells in the appropriate culture vessel at a density that allows for optimal growth during the experiment.
-
Allow the cells to attach and reach the desired confluency (typically 50-70%).
-
-
Preparation of Treatment Medium:
-
Based on the IC50 value determined in Protocol 1, prepare the treatment medium containing the desired concentration of this compound.
-
Also, prepare a vehicle control medium containing the equivalent concentration of DMSO.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared treatment medium or vehicle control medium to the cells.
-
-
Incubation:
-
Cell Harvesting and Downstream Analysis:
-
After incubation, harvest the cells according to the requirements of your downstream application (e.g., lysis for Western blotting, fixation for flow cytometry).
-
Troubleshooting
-
Low Potency (High IC50):
-
Cell Line Resistance: The cell line may have mutations downstream of PI3K or utilize alternative survival pathways.
-
Inhibitor Instability: Ensure the inhibitor stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
-
High Toxicity in Control Cells:
-
DMSO Concentration: Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).
-
-
Inconsistent Results:
-
Cell Health and Confluency: Ensure cells are healthy and at a consistent confluency at the start of each experiment.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate dilutions and additions.
-
Conclusion
This compound is a valuable tool for studying the role of the PI3K/AKT/mTOR signaling pathway in various cellular processes. The protocols provided here offer a framework for utilizing this inhibitor in cell culture. It is imperative to empirically determine the optimal concentration and treatment duration for each specific cell line and experimental context to ensure reliable and reproducible results.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Spatiotemporal Control of PI3K Inhibition with Photocaged Inhibitors
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on utilizing photocaged phosphoinositide 3-kinase (PI3K) inhibitors for the spatiotemporal control of PI3K signaling. While the specific compound "PI3K-IN-41" is not explicitly detailed in the provided search results, this document outlines the principles and methodologies applicable to novel photocaged PI3K inhibitors, such as those described in recent literature[1][2][3][4][5]. These compounds offer precise control over PI3K inhibition, which is a significant advancement for studying the PI3K/AKT/mTOR pathway and for developing targeted cancer therapies[1][2].
Introduction to Photocaged PI3K Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism[6][7]. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention[2][8][9]. However, systemic inhibition of PI3K can lead to on-target adverse effects[3]. Photocaged PI3K inhibitors are innovative chemical tools designed to overcome this limitation by enabling researchers to control the activity of the inhibitor with light.
These molecules consist of a potent PI3K inhibitor that is rendered inactive by a covalently attached "photocaging" group[1][5]. This caging group blocks the key interactions of the inhibitor with the PI3K enzyme[1][5]. Upon irradiation with a specific wavelength of light (typically UV or near-UV), the photocaging group is cleaved, releasing the active inhibitor[1][2]. This process allows for precise spatiotemporal control of PI3K inhibition, meaning the inhibitor can be activated in specific cells, tissues, or subcellular locations at a desired time. Some novel designs even incorporate a fluorescent reporter that is released along with the active inhibitor, allowing for real-time visualization of drug release[1][4][5].
Mechanism of Action
The fundamental principle behind photocaged PI3K inhibitors is the light-induced release of a highly potent inhibitor from an inactive precursor. A photocaging group is strategically attached to a crucial functional group on the PI3K inhibitor, such as the sulfonamide NH group, which is vital for its interaction with the kinase[1][5]. This modification sterically and/or electronically hinders the inhibitor from binding to the ATP-binding pocket of PI3K, resulting in a significant decrease in its inhibitory activity[2].
Upon illumination with a specific wavelength of light, the photocleavable group absorbs a photon and undergoes a photochemical reaction, leading to its cleavage from the inhibitor molecule[1]. This "uncaging" process restores the inhibitor to its active conformation, allowing it to effectively bind to and inhibit PI3K. In some advanced designs, this uncaging process occurs in a cascaded fashion, releasing both the active inhibitor and a fluorescent dye, which can be used to monitor the release of the active drug in real-time[1][4][5].
Applications
The ability to precisely control PI3K inhibition in space and time opens up numerous applications in research and drug development:
-
Elucidating PI3K Signaling Dynamics: Spatiotemporal control allows for the investigation of the immediate and localized effects of PI3K inhibition on downstream signaling events and cellular processes.
-
Studying Cell Migration and Polarity: By activating the inhibitor in specific subcellular regions, researchers can study the role of localized PI3K activity in processes like cell migration and the establishment of cell polarity.
-
Investigating Developmental Processes: Light-activated inhibition can be used in model organisms like zebrafish to study the role of PI3K signaling at specific stages and in specific tissues during development[2][3].
-
Precisely Targeted Cancer Therapy: In preclinical models, photocaged PI3K inhibitors have demonstrated the ability to induce anti-cancer effects only in irradiated regions, potentially minimizing systemic toxicity and improving the therapeutic index of PI3K inhibitors[2][3].
-
Drug Discovery and Target Validation: These compounds serve as powerful tools to validate the therapeutic potential of targeting the PI3K pathway in specific pathological contexts.
Quantitative Data
The effectiveness of photocaging is demonstrated by the significant difference in the inhibitory activity of the caged versus the uncaged compound. The following table summarizes the in vitro inhibitory activity of a novel photocaged PI3K inhibitor ("Compound 1") and its active, uncaged form ("Compound 2") against the four Class I PI3K isoforms.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Photocaged (1) | >10000 | >10000 | >10000 | >10000 |
| Uncaged (2) | 1.9 | 18.4 | 12.6 | 2.8 |
Data adapted from a study on a novel photocaged PI3K inhibitor[2]. The data clearly shows that the photocaged compound has a dramatically reduced inhibitory potency, which is restored upon uncaging.
Experimental Protocols
Here are detailed protocols for key experiments involving photocaged PI3K inhibitors.
Protocol 1: In Vitro Cell Proliferation Assay with Spatiotemporal Control
This protocol describes how to assess the antiproliferative effects of a photocaged PI3K inhibitor upon light activation in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Photocaged PI3K inhibitor (e.g., "Compound 1")[2]
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
UV light source with a specific wavelength (e.g., 365 nm)
-
Plate reader for luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the photocaged PI3K inhibitor in DMSO. Dilute the stock solution in complete medium to the desired final concentrations.
-
Treatment: Replace the medium in each well with 100 µL of medium containing the desired concentration of the photocaged inhibitor. Include vehicle control (DMSO) wells.
-
Light Activation (Uncaging):
-
Immediately after adding the compound, expose the designated wells to UV light for a short duration (e.g., 5 minutes)[2]. The exact wavelength and duration should be optimized for the specific photocaged compound.
-
To achieve spatial control, a mask can be used to illuminate only specific wells or regions of a well.
-
Keep a set of wells treated with the photocaged inhibitor in the dark as a negative control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot cell viability versus inhibitor concentration for both the light-exposed and dark-treated groups.
-
Calculate the IC50 values for the light-activated inhibitor.
-
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol is for detecting changes in the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT, to confirm target engagement by the light-activated inhibitor.
Materials:
-
Cancer cell line cultured in 6-well plates
-
Photocaged PI3K inhibitor
-
UV light source
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if studying growth factor-stimulated PI3K activation.
-
Treat the cells with the photocaged PI3K inhibitor at the desired concentration for a specified time (e.g., 1-4 hours).
-
-
Light Activation:
-
Expose the designated wells to UV light for the optimized duration. Keep control wells in the dark.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the levels of p-AKT between the light-exposed and dark-treated samples to confirm light-dependent inhibition of the PI3K pathway.
-
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
References
- 1. Discovery of a Novel Photocaged PI3K Inhibitor Capable of Real-Time Reporting of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of a Novel Photocaged PI3K Inhibitor toward Precise Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application of PI3K Inhibitors in 3D Organoid Culture Systems
Application Note and Protocols
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1][3][4] Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that more accurately recapitulate the complex architecture and physiology of in vivo tissues compared to traditional 2D cell cultures.[5][6][7][8] This document provides a detailed overview of the application of PI3K inhibitors in 3D organoid culture systems, including experimental protocols and data presentation guidelines for researchers, scientists, and drug development professionals. While a specific inhibitor designated "PI3K-IN-41" is not extensively documented in publicly available literature, this guide will focus on the general application and principles of using PI3K inhibitors in organoid-based studies.
The use of 3D models is crucial as they can reveal differential responses to PI3K inhibitors that might not be observed in 2D cultures.[6][7] For instance, some inhibitors have demonstrated greater efficacy in 3D environments.[6] Organoids derived from patient tumors, in particular, offer a promising platform for personalized medicine, allowing for the prediction of patient responses to targeted therapies like PI3K inhibitors.
The PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Activation of this pathway is often associated with resistance to therapies such as radiotherapy in cancer.[3][4][9][10] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which ultimately leads to the regulation of cellular processes like protein synthesis, cell growth, and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Application of PI3K Inhibitors in Organoid Cultures
The primary application of PI3K inhibitors in 3D organoid cultures is to assess their therapeutic potential in a more physiologically relevant context. Key applications include:
-
Drug Efficacy and Sensitivity Screening: Patient-derived organoids (PDOs) can be used to screen a panel of PI3K inhibitors to identify the most effective compounds for a specific tumor type or individual patient.[3]
-
Investigating Mechanisms of Resistance: Organoid models are instrumental in studying intrinsic and acquired resistance to PI3K inhibitors. For example, upregulation of the PI3K/AKT/mTOR pathway has been identified as a mechanism of radioresistance in rectal cancer organoids.[3][4][9][10]
-
Combination Therapy Studies: Organoids can be used to evaluate the synergistic effects of PI3K inhibitors with other anti-cancer agents, such as chemotherapy or radiotherapy.[3][5]
-
Toxicity and Off-Target Effects: While tumor organoids are the primary focus, normal tissue-derived organoids can be used in parallel to assess the potential toxicity of PI3K inhibitors on healthy tissues.
Experimental Workflow
The general workflow for testing a PI3K inhibitor in a 3D organoid culture system involves several key steps, from organoid establishment to data analysis.
Caption: A generalized experimental workflow for testing PI3K inhibitors in 3D organoid cultures.
Protocols
Protocol 1: Organoid Culture and Treatment with PI3K Inhibitor
This protocol provides a general guideline for the culture of human cancer-derived organoids and their treatment with a PI3K inhibitor.
Materials:
-
Patient-derived tumor tissue
-
Digestion solution (e.g., Collagenase, Dispase)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium (specific to the tissue of origin)
-
PI3K inhibitor stock solution (e.g., in DMSO)
-
Multi-well culture plates (e.g., 96-well)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Organoid Establishment:
-
Mechanically and enzymatically digest the patient tissue to obtain single cells or small cell clusters.
-
Embed the isolated cells in a basement membrane matrix.
-
Plate the matrix-cell suspension in multi-well plates.
-
After polymerization of the matrix, add the appropriate organoid culture medium.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.
-
-
Organoid Plating for Drug Screening:
-
Once organoids have reached a suitable size, harvest them from the matrix.
-
Mechanically dissociate the organoids into smaller fragments.
-
Re-embed the organoid fragments in the basement membrane matrix and plate in a 96-well plate.
-
-
PI3K Inhibitor Treatment:
-
Prepare serial dilutions of the PI3K inhibitor in the organoid culture medium.
-
Remove the existing medium from the organoid-containing wells.
-
Add the medium containing the different concentrations of the PI3K inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions. For example, using a luminescence-based ATP assay like CellTiter-Glo® 3D.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes how to assess the inhibition of the PI3K pathway in treated organoids by analyzing the phosphorylation status of key downstream proteins like AKT.
Materials:
-
Treated organoids from Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest the treated organoids and wash with cold PBS.
-
Lyse the organoids in cell lysis buffer on ice.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the phospho-protein signal to the total protein signal to determine the extent of pathway inhibition.
-
Data Presentation
Quantitative data from PI3K inhibitor studies in organoids should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Example of Cell Viability Data and IC50 Values for a PI3K Inhibitor in Different Patient-Derived Organoid (PDO) Lines.
| PDO Line | Cancer Type | PI3K Inhibitor IC50 (µM) |
| PDO-001 | Colorectal Cancer | 1.5 |
| PDO-002 | Colorectal Cancer | 8.2 |
| PDO-003 | Breast Cancer | 0.9 |
| PDO-004 | Breast Cancer | 5.7 |
Table 2: Example of Western Blot Quantification for p-AKT/Total AKT Ratio Following Treatment with a PI3K Inhibitor.
| Treatment | Concentration (µM) | p-AKT/Total AKT Ratio (Normalized to Control) |
| Vehicle Control | 0 | 1.00 |
| PI3K Inhibitor | 0.1 | 0.65 |
| PI3K Inhibitor | 1 | 0.21 |
| PI3K Inhibitor | 10 | 0.05 |
Conclusion
The use of 3D organoid culture systems provides a powerful platform for the preclinical evaluation of PI3K inhibitors. These models offer a more accurate representation of in vivo tumor biology, enabling more reliable predictions of drug efficacy and resistance. The protocols and guidelines presented here provide a framework for researchers to effectively apply PI3K inhibitors in their organoid-based studies, ultimately contributing to the development of more effective and personalized cancer therapies. The combination of organoid technology with targeted inhibitors of the PI3K pathway holds significant promise for advancing cancer research and treatment.
References
- 1. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D and organoid culture in research: physiology, hereditary genetic diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient Derived Organoids Confirm That PI3K/AKT Signalling Is an Escape Pathway for Radioresistance and a Target for Therapy in Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient Derived Organoids Confirm That PI3K/AKT Signalling Is an Escape Pathway for Radioresistance and a Target for Therapy in Rectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Eradication of Colon Cancer Cells Harboring PI3K and/or MAPK Pathway Mutations in 3D Culture by Combined PI3K/AKT/mTOR Pathway and MEK Inhibition | MDPI [mdpi.com]
- 6. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alteration of cellular behavior and response to PI3K pathway inhibition by culture in 3D collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing PI3K Pathway Inhibition by PI3K-IN-41
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][4][5] PI3K-IN-41 is a novel, photocaged inhibitor of PI3K, offering precise spatiotemporal control over pathway inhibition.[6] Upon activation by UV light, this compound potently inhibits PI3K with an IC50 of 18.92 nM, leading to the suppression of downstream signaling and inhibition of cancer cell growth.[6]
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on the PI3K pathway, focusing on the analysis of key downstream signaling events and the evaluation of its impact on cell viability.
Mechanism of Action
This compound is a photocaged compound, meaning its inhibitory activity is masked until it is exposed to a specific wavelength of light. This allows for targeted inhibition in specific cells or tissues of interest. Upon UV irradiation, the caging group is cleaved, releasing the active PI3K inhibitor. The active inhibitor then targets the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of PIP3 production leads to the downstream inactivation of key signaling proteins, most notably Akt, and subsequently mTOR. The inhibition of this pathway ultimately results in decreased cell proliferation and survival.
Data Presentation
Table 1: In Vitro Efficacy of Photo-activated this compound
| Parameter | Cell Line | Value | Reference |
| PI3K IC50 | - | 18.92 nM | [6] |
| Effective Concentration for p-Akt Inhibition | HGC-27 | 10 nM | [6] |
| Effective Concentration for Colony Formation Inhibition | HGC-27 | 1-10 µM | [6] |
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of activated this compound.
Experimental Protocols
Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes how to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt and S6 ribosomal protein, in response to treatment with photo-activated this compound.
a. Materials
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6, anti-S6, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
UV lamp (specify wavelength and intensity if known, otherwise determine empirically)
b. Experimental Workflow Diagram
Caption: Workflow for assessing PI3K pathway inhibition by Western blotting.
c. Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Optional: Serum-starve cells for 4-24 hours to reduce basal PI3K pathway activity.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM - 1 µM). Include a vehicle control (e.g., DMSO).
-
Immediately after adding this compound, expose the cells to UV light for a predetermined duration to activate the compound. The optimal UV exposure time should be determined empirically.[6]
-
Incubate the cells for the desired time post-activation (e.g., 30 minutes, 1 hour, 4 hours).
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, p-S6, total S6, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Further normalize to the loading control. Compare the treated samples to the vehicle control to determine the extent of inhibition.
-
Cell Viability Assay
This protocol is to determine the effect of this compound on cell proliferation and viability. The MTT or CCK8 assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.
a. Materials
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
-
UV lamp
b. Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Probing Cell Migration and Invasion with PI3K-IN-41: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PI3K-IN-41, a potent phosphoinositide 3-kinase (PI3K) inhibitor, to investigate the critical cellular processes of migration and invasion. Understanding the role of the PI3K/Akt signaling pathway in these phenomena is paramount for advancing cancer biology research and developing novel therapeutic strategies.[1][2]
Application Notes
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of a multitude of cellular functions, including cell growth, proliferation, survival, and motility.[1][3] Dysregulation of this pathway is a common event in various human cancers, contributing significantly to tumor progression, metastasis, and therapy resistance.[2][4] The PI3K/Akt/mTOR axis, in particular, has been shown to be a key driver of cell migration and invasion.[4]
PI3K activation, often triggered by growth factors and cytokines, leads to the phosphorylation of Akt. Activated Akt, in turn, phosphorylates a wide array of downstream targets that modulate the cytoskeleton, cell adhesion, and the expression of matrix metalloproteinases (MMPs), all of which are essential for cell movement and the degradation of the extracellular matrix (ECM).[3]
This compound serves as a valuable chemical tool to dissect the involvement of the PI3K pathway in these processes. By inhibiting PI3K activity, researchers can observe the downstream consequences on cell migration and invasion, thereby elucidating the specific roles of this pathway in their model system. The use of such inhibitors can help to identify potential therapeutic targets for preventing or reducing cancer metastasis.
Key Applications:
-
Elucidating the role of the PI3K pathway in cancer cell migration and invasion: this compound can be used to determine the extent to which the migratory and invasive potential of specific cancer cell lines is dependent on PI3K signaling.
-
Screening for potential anti-metastatic compounds: The inhibitor can serve as a positive control in high-throughput screens designed to identify new drugs that inhibit cell migration and invasion.
-
Investigating the crosstalk between the PI3K pathway and other signaling networks: By observing the effects of PI3K inhibition in combination with other signaling modulators, researchers can uncover complex regulatory mechanisms.
-
Validating the therapeutic potential of targeting the PI3K pathway: In pre-clinical studies, this compound can be used to assess the anti-metastatic efficacy of PI3K inhibition in various cancer models.
Data Presentation
The following tables present representative quantitative data on the effects of a generic PI3K inhibitor on cell migration and invasion. These results are intended to provide an example of the expected outcomes when using this compound. The specific values will vary depending on the cell line, experimental conditions, and the specific inhibitor used.
Table 1: Effect of a Representative PI3K Inhibitor on Wound Healing Assay
| Concentration (µM) | Wound Closure (%) After 24h |
| 0 (Control) | 95 ± 5 |
| 1 | 65 ± 8 |
| 5 | 30 ± 6 |
| 10 | 15 ± 4 |
Table 2: Effect of a Representative PI3K Inhibitor on Transwell Migration Assay
| Concentration (µM) | Migrated Cells (Normalized to Control) |
| 0 (Control) | 1.00 |
| 1 | 0.55 ± 0.07 |
| 5 | 0.25 ± 0.04 |
| 10 | 0.10 ± 0.02 |
Table 3: Effect of a Representative PI3K Inhibitor on Matrigel Invasion Assay
| Concentration (µM) | Invaded Cells (Normalized to Control) |
| 0 (Control) | 1.00 |
| 1 | 0.45 ± 0.06 |
| 5 | 0.20 ± 0.03 |
| 10 | 0.05 ± 0.01 |
Experimental Protocols
Detailed methodologies for key experiments to study cell migration and invasion using a PI3K inhibitor like this compound are provided below.
Wound Healing (Scratch) Assay
This assay is a simple and widely used method to study collective cell migration in vitro.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound (or other PI3K inhibitor)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with serum-free medium or PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free medium containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the scratch at defined locations using a microscope. Mark the locations on the plate for consistent imaging over time.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Acquire images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] * 100
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Cells of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (containing a chemoattractant like 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Inhibitor Treatment: Pre-incubate the cell suspension with different concentrations of this compound for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (e.g., 6-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 15-20 minutes.
-
Stain the cells by immersing the insert in staining solution for 10-15 minutes.
-
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image Acquisition and Quantification:
-
Use a microscope to visualize and count the stained, migrated cells on the underside of the membrane.
-
Acquire images from several random fields for each insert.
-
Quantify the number of migrated cells per field and calculate the average.
-
Matrigel Invasion Assay
This assay is a modification of the transwell migration assay that assesses the ability of cells to invade through a basement membrane matrix.
Materials:
-
Same as Transwell Migration Assay, with the addition of:
-
Matrigel Basement Membrane Matrix (or a similar product)
-
Cold, serum-free medium
-
Cold pipette tips
Protocol:
-
Coating the Inserts:
-
Thaw the Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).
-
Add a thin layer of the diluted Matrigel to the upper chamber of the Transwell inserts.
-
Incubate the plates at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Preparation and Treatment: Follow steps 1 and 2 of the Transwell Migration Assay protocol.
-
Assay Setup:
-
Add complete medium (chemoattractant) to the lower chamber.
-
Place the Matrigel-coated inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber.
-
-
Incubation: Incubate for a longer period than the migration assay (e.g., 24-48 hours) to allow for matrix degradation and invasion.
-
Analysis: Follow steps 5-8 of the Transwell Migration Assay protocol.
Mandatory Visualizations
Caption: PI3K signaling pathway in cell migration and invasion.
Caption: Experimental workflow for the wound healing assay.
Caption: Logical relationship of PI3K inhibition on cell motility.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-41 In Vivo Studies in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As specific in vivo data for PI3K-IN-41 is not publicly available, this document provides a generalized framework and protocols based on studies with other PI3K inhibitors. Researchers must conduct dose-finding and toxicity studies to establish a safe and effective dose of this compound for their specific mouse model.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][3][4][5] PI3K inhibitors have emerged as a promising class of anti-cancer agents.[4][6] This document provides detailed application notes and generalized protocols for the in vivo evaluation of this compound, a novel PI3K inhibitor, in mouse models.
PI3K Signaling Pathway
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[1][7] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][7] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a cascade of proteins involved in cell survival and proliferation.[1][7]
In Vivo Study Design
A well-designed in vivo study is crucial for evaluating the efficacy and safety of this compound. The following sections outline key considerations and a general experimental workflow.
Mouse Models
The choice of mouse model is dependent on the research question. Commonly used models for studying PI3K inhibitors include:
-
Xenograft Models: Human cancer cell lines with known PI3K pathway alterations (e.g., PIK3CA mutations, PTEN loss) are implanted into immunodeficient mice (e.g., NOD/SCID, NSG).[8]
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to have specific genetic alterations in the PI3K pathway, which spontaneously develop tumors.[1][5][9][10]
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into immunodeficient mice, aiming to better recapitulate the heterogeneity of human cancers.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Quantitative Data Summary (Illustrative)
The following tables present illustrative quantitative data based on typical findings for other PI3K inhibitors. These values should be determined experimentally for this compound.
Table 1: Illustrative Pharmacokinetic Parameters of a PI3K Inhibitor in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 25 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 3000 | 4500 |
| Half-life (h) | 2.5 | 3.0 |
| Bioavailability (%) | N/A | 75 |
| Data are hypothetical and for illustrative purposes only. |
Table 2: Illustrative In Vivo Efficacy of a PI3K Inhibitor in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily (PO) | 1200 ± 150 | - |
| This compound | 25 | Daily (PO) | 600 ± 80 | 50 |
| This compound | 50 | Daily (PO) | 300 ± 50 | 75 |
| Data are hypothetical and for illustrative purposes only. Statistical significance should be determined. |
Experimental Protocols
The following are detailed, generalized protocols for key experiments.
Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID).
-
Cancer cell line with known PI3K pathway activation.
-
Matrigel (or similar basement membrane matrix).
-
This compound.
-
Vehicle solution (e.g., 0.5% methylcellulose in water).[11]
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with calipers. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose), with n=8-10 mice per group.
-
Treatment Administration:
-
Prepare a stock solution of this compound. On each treatment day, prepare fresh dosing solutions in the appropriate vehicle.
-
Administer the designated treatment (e.g., by oral gavage) at the determined dose and schedule (e.g., daily).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Study Termination: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Calculate the percentage of tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Protocol: Pharmacodynamic (PD) Analysis
Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of downstream effectors.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle.
-
Anesthesia.
-
Surgical tools for tumor excision.
-
Liquid nitrogen.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
Western blotting reagents and equipment.
-
Antibodies against p-AKT (Ser473), total AKT, p-S6, and total S6.
Procedure:
-
Sample Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize a subset of mice from each treatment group.
-
Tumor Excision: Rapidly excise the tumors and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT).
-
Wash and incubate with a secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein for each sample. Compare the levels of phosphorylation between the vehicle and this compound treated groups.
Toxicity Profile
PI3K inhibitors can have on-target toxicities due to the role of the PI3K pathway in normal tissues.[4][12][13][14][15] Common toxicities observed with this class of drugs include:
-
Hyperglycemia: Inhibition of PI3Kα can interfere with insulin signaling.[13][15]
-
Diarrhea and Colitis: Particularly associated with inhibitors of the PI3Kδ isoform.[13][15]
-
Elevated Liver Enzymes [15]
It is essential to monitor for these potential side effects during in vivo studies. This includes regular monitoring of body weight, blood glucose levels, and general animal welfare. Histopathological analysis of major organs at the end of the study is also recommended.
References
- 1. Genetically engineered mouse models of PI3K signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Class I-II-III PI3Ks in Cancer Therapy: Recent Advances in Tumor Biology and Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicity patterns of novel PI3K combinations in patients with non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. onclive.com [onclive.com]
Application Notes and Protocols for Detecting PI3K Pathway Activation in Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in various cancers, making it a key target for therapeutic intervention.[2][3][4] Consequently, the development of inhibitors targeting this pathway, such as the hypothetical "PI3K-IN-41," necessitates robust and reliable methods for detecting pathway activation in tissue samples. These methods are essential for preclinical validation, clinical trial biomarker analysis, and understanding the mechanisms of drug action and resistance.
This document provides detailed application notes and protocols for several key methods used to assess PI3K pathway activation in tissues. The focus is on detecting the phosphorylation status of key downstream effectors, which serves as a surrogate for the activity of the pathway.
Key Markers of PI3K Pathway Activation
Activation of the PI3K pathway leads to the phosphorylation of several downstream targets. Commonly used markers for assessing pathway activity in tissues include:
-
Phosphorylated Akt (p-Akt): Akt is a central node in the PI3K pathway. Its phosphorylation at Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308) is a hallmark of PI3K activation.[5][6][7][8][9]
-
Phosphorylated ribosomal protein S6 (pS6): A downstream effector of the mTOR complex 1 (mTORC1), which is regulated by Akt.[1][10][11]
-
PTEN (Phosphatase and tensin homolog): A tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN expression leads to pathway activation.[1][5]
-
Stathmin: A microtubule-regulating phosphoprotein that can be regulated by PI3K inhibitors.[1][10]
I. Immunohistochemistry (IHC) and Immunofluorescence (IF)
IHC and IF are powerful techniques for visualizing the localization and expression of specific proteins within the morphological context of a tissue.[12] These methods are widely used to assess the activation state of the PI3K pathway by using antibodies specific to the phosphorylated forms of its components.
Application Notes:
-
Antibody Selection: The success of IHC and IF heavily relies on the specificity and quality of the primary antibodies. It is crucial to use antibodies validated for the specific application (IHC or IF) and tissue type (e.g., formalin-fixed paraffin-embedded).
-
Controls: Appropriate controls are essential for accurate data interpretation. These include:
-
Positive Control: Tissue known to express the target protein.
-
Negative Control: Tissue known not to express the target protein.
-
Isotype Control: An antibody of the same isotype and concentration as the primary antibody but directed against an antigen not present in the tissue, to control for non-specific binding.
-
No Primary Antibody Control: To check for non-specific staining from the secondary antibody.[13][14]
-
-
Multiplexing: Multiplex immunofluorescence allows for the simultaneous detection of multiple markers in a single tissue section, providing insights into the co-localization and interplay of different signaling proteins.[10][11]
Detailed Protocol: Immunohistochemistry for p-Akt (Ser473) in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissues and antibodies.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-p-Akt (Ser473)
-
Biotinylated Goat Anti-Rabbit Secondary Antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) chromogen
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a microwave oven or water bath at 95-100°C for 20-30 minutes.[15]
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity.[14]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-Akt antibody to its optimal concentration in antibody diluent.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[6]
-
-
Secondary Antibody Incubation:
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.[15]
-
-
Signal Amplification:
-
Rinse with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
-
Chromogenic Detection:
-
Rinse with PBS.
-
Incubate with DAB solution until the desired brown color intensity is reached.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation: IHC Scoring
Quantitative analysis of IHC staining can be performed by scoring the intensity and percentage of positive cells.
| Score | Staining Intensity | Percentage of Positive Cells |
| 0 | No staining | 0% |
| 1 | Weak staining | <25% |
| 2 | Moderate staining | 25-75% |
| 3 | Strong staining | >75% |
An H-score can be calculated by the following formula: H-score = Σ (Intensity Score × Percentage of Cells at that Intensity) . This provides a continuous variable for statistical analysis.
II. Western Blotting
Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a tissue homogenate.[16] It is particularly useful for assessing the phosphorylation status of PI3K pathway components.
Application Notes:
-
Sample Preparation: Proper sample preparation is critical to preserve the phosphorylation state of proteins. Tissue samples should be rapidly homogenized in lysis buffer containing phosphatase and protease inhibitors.[16]
-
Antibody Validation: Use antibodies specifically validated for Western blotting.
-
Loading Controls: To ensure equal protein loading across lanes, membranes should be probed with an antibody against a housekeeping protein (e.g., β-actin, GAPDH).[9] For phosphorylation studies, it is also recommended to probe for the total, non-phosphorylated form of the protein of interest.[7]
Detailed Protocol: Western Blotting for p-Akt and Total Akt
Materials:
-
Tissue sample
-
Lysis Buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary Antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt
-
HRP-conjugated Goat Anti-Rabbit Secondary Antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the tissue sample in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a protein assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[8]
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
-
Blocking:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-p-Akt or anti-Total Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of the first set of antibodies and re-probed with another antibody (e.g., for total Akt after probing for p-Akt, or for a loading control).[7]
-
Data Presentation: Western Blot Quantification
Densitometry software can be used to quantify the band intensities. The level of phosphorylated protein is typically normalized to the level of the corresponding total protein or a loading control.
| Sample | p-Akt Intensity | Total Akt Intensity | p-Akt / Total Akt Ratio |
| Control | 15000 | 45000 | 0.33 |
| Treated | 45000 | 46000 | 0.98 |
III. Mass Spectrometry-Based Phosphoproteomics
Mass spectrometry (MS)-based phosphoproteomics is a powerful, unbiased approach for the global and quantitative analysis of protein phosphorylation.[17][18] This technique can identify and quantify thousands of phosphorylation sites in a single experiment, providing a comprehensive view of the signaling network.[3][17]
Application Notes:
-
Enrichment of Phosphopeptides: Due to the low abundance of phosphorylated proteins, enrichment of phosphopeptides from the total peptide mixture is a crucial step. Common methods include titanium dioxide (TiO2) chromatography and immobilized metal affinity chromatography (IMAC).
-
Quantitative Strategies: Several quantitative strategies can be employed, including stable isotope labeling with amino acids in cell culture (SILAC), isobaric tags for relative and absolute quantitation (iTRAQ), and tandem mass tags (TMT).[19]
-
Data Analysis: Sophisticated bioinformatics tools are required to process the large datasets generated and to identify changes in phosphorylation patterns.
Experimental Workflow: Phosphoproteomics
Caption: General workflow for mass spectrometry-based phosphoproteomics.
IV. In Situ Hybridization (ISH)
In situ hybridization is a technique that uses a labeled complementary DNA, RNA, or modified nucleic acid strand (i.e., a probe) to localize a specific DNA or RNA sequence in a portion or section of tissue.[20] While not a direct measure of protein activation, it can be used to assess the expression levels of genes within the PI3K pathway, which can be altered in response to pathway activation or inhibition.
Application Notes:
-
Probe Design: The specificity of the probe is critical for accurate results.
-
Signal Amplification: Various signal amplification techniques can be used to enhance the detection of low-abundance transcripts.
-
Multiplexing: Advanced ISH techniques allow for the simultaneous detection of multiple mRNA targets.[21]
Signaling Pathway and Experimental Workflow Diagrams
PI3K Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Integrated Workflow for PI3K Activation Analysis
Caption: Integrated workflow for analyzing PI3K pathway activation in tissues.
References
- 1. Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative phosphoproteomic analysis of the PI3K-regulated signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detecting PTEN and PI3K signaling in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical Evaluation of AKT Protein Activation in Canine Mast Cell Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Multiplex immunofluorescence in formalin-fixed paraffin-embedded tumor tissue to identify single cell-level PI3K pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.fishersci.eu [static.fishersci.eu]
- 13. Immunohistochemistry (IHC) and scoring [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Immunohistochemistry [bio-protocol.org]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Cellular localization of mRNA and protein: in situ hybridization histochemistry and in situ ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. twistbioscience.com [twistbioscience.com]
Troubleshooting & Optimization
optimizing PI3K-IN-41 concentration for maximum efficacy
Welcome to the technical support center for PI3K-IN-41. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue: Suboptimal Inhibition or Lack of Efficacy
If you are observing lower than expected inhibition of the PI3K pathway or a lack of desired cellular effects, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line and experimental conditions. A concentration that is too low will result in incomplete pathway inhibition, while a concentration that is too high may lead to off-target effects or cellular toxicity. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to PI3K inhibitors.[1][2] This can be due to mutations in the PI3K pathway or activation of compensatory signaling pathways.[1][2] Consider using a combination of inhibitors to target multiple nodes in the signaling network. |
| Inhibitor Instability | Ensure proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions for each experiment from a frozen stock. |
| High Cell Density | High cell density can lead to increased nutrient consumption and altered signaling, potentially impacting the inhibitor's effectiveness. Optimize cell seeding density to ensure consistent and reproducible results. |
| Experimental Variability | Minimize variability by using consistent cell passages, serum lots, and incubation times. Include appropriate positive and negative controls in every experiment. |
Issue: Cellular Toxicity or Off-Target Effects
Observing unexpected cell death or phenotypic changes? These could be signs of toxicity or off-target effects.
| Potential Cause | Recommended Action |
| Excessively High Concentration | An overly high concentration of the inhibitor is a common cause of toxicity. Refer to your dose-response curve to select a concentration that provides maximal pathway inhibition with minimal toxicity. |
| Off-Target Kinase Inhibition | While this compound is designed for specificity, cross-reactivity with other kinases can occur at high concentrations. If off-target effects are suspected, consider using a structurally different PI3K inhibitor as a control. |
| Solvent Toxicity | The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cell line (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[3] By inhibiting PI3K, this compound blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like AKT and mTOR.[4] This leads to the inhibition of cell growth and proliferation and can induce apoptosis in cancer cells where this pathway is often hyperactivated.[5]
Q2: What is a typical starting concentration for this compound in a cell-based assay?
A2: A typical starting point for a dose-response experiment with a novel PI3K inhibitor would be to test a wide range of concentrations, often in a logarithmic series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). The optimal concentration is highly dependent on the specific cell line and the experimental endpoint being measured. For many cancer cell lines, the IC50 value for PI3K inhibitors falls within the nanomolar to low micromolar range.[5][6]
Q3: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?
A3: To confirm pathway inhibition, you can perform a Western blot to analyze the phosphorylation status of key downstream targets. A decrease in the phosphorylation of AKT (at Ser473 and/or Thr308) and S6 ribosomal protein (a downstream target of mTORC1) are reliable indicators of PI3K pathway inhibition.[7]
Q4: What are some common resistance mechanisms to PI3K inhibitors like this compound?
A4: Resistance to PI3K inhibitors can arise from several mechanisms, including the activation of parallel signaling pathways (e.g., MAPK/ERK), feedback loops that reactivate the PI3K pathway, or mutations in downstream components that bypass the need for PI3K activity.[1][8]
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in culture medium to create a range of concentrations to be tested. It is recommended to use a 10-point dilution series with a 3-fold dilution factor.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with the highest concentration of solvent used) and untreated controls (medium only).
-
Incubate the plate for a duration relevant to your experimental question (e.g., 48-72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.[9]
-
Visualizations
Caption: PI3K Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Dose-Response Assay.
Caption: Troubleshooting Decision Tree for Suboptimal Inhibition.
References
- 1. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
how to minimize phototoxicity when using PI3K-IN-41
Welcome to the technical support center for PI3K-IN-41. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this photocaged PI3K inhibitor in their experiments.
Understanding this compound: A Photocaged Inhibitor
This compound is a specialized chemical tool designed for the precise spatiotemporal control of phosphoinositide 3-kinase (PI3K) activity. It is a "photocaged" compound, meaning it is synthesized with a photolabile protecting group that renders it biologically inactive. Upon exposure to a specific wavelength of ultraviolet (UV) light, this protective group is cleaved, releasing the active and potent PI3K inhibitor.[1][2][3] This on-demand activation allows for highly localized and timed inhibition of the PI3K signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[1][2]
FAQs: Minimizing Phototoxicity and Optimizing Experiments
Q1: What is "phototoxicity" in the context of a photocaged compound like this compound?
A1: For a standard compound, phototoxicity is an undesirable side effect where light exposure makes the compound toxic to cells. With this compound, the situation is nuanced. The "phototoxicity" is a potential and expected consequence of its activation mechanism, which requires UV light. The primary concern is not the toxicity of the compound itself when exposed to light, but rather the potential for off-target damage to cells and cellular components caused by the UV light used for activation. Uncaging this compound at its maximum absorption wavelength of approximately 365 nm is crucial for efficient activation.[1][4] However, UV radiation can independently cause cellular stress, DNA damage, and apoptosis.[5] Therefore, the goal is to use the minimum amount of UV energy required for efficient uncaging to minimize these confounding effects.
Q2: How can I minimize UV-induced damage to my cells during the activation of this compound?
A2: Minimizing UV-induced damage is critical for obtaining reliable experimental results. Here are key strategies:
-
Optimize UV Exposure: Use a UV light source with a narrow bandwidth centered at 365 nm to match the absorbance maximum of this compound.[1][4] Determine the minimal duration and intensity of UV exposure required for sufficient uncaging in your specific experimental setup. This can be achieved by performing a dose-response curve with varying UV exposure times and measuring the downstream effects of PI3K inhibition (e.g., decreased phosphorylation of AKT).
-
Use Appropriate Controls: Always include control groups in your experiments to distinguish the effects of the activated inhibitor from the effects of UV light alone.
-
Shield Non-Target Cells: In applications requiring spatial control, use a focused light source (e.g., a laser-scanning microscope) to activate this compound only in the desired cells or subcellular regions.
Q3: What are the essential control experiments to include when using this compound?
A3: A well-designed experiment with proper controls is essential for interpreting your data accurately. The following controls are highly recommended:
-
Vehicle Control (No UV): Cells treated with the vehicle (e.g., DMSO) and not exposed to UV light. This is your baseline control.
-
This compound (No UV): Cells treated with this compound but not exposed to UV light. This control is crucial to confirm that the caged compound is biologically inert before photoactivation.
-
UV Light Only: Cells exposed to the same dose of UV light used for activation but without the addition of this compound. This control accounts for any biological effects of the UV irradiation itself.
-
Active Inhibitor Control: Cells treated with the active, uncaged form of the PI3K inhibitor (if available) or another well-characterized PI3K inhibitor. This serves as a positive control for PI3K inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or weak inhibition after UV exposure. | Insufficient uncaging of this compound. | - Confirm the wavelength of your UV source is ~365 nm. - Increase the duration or intensity of UV exposure. - Ensure the UV light is reaching the cells (e.g., use a UV-transparent plate lid or remove the lid during irradiation). - Check the concentration of this compound. |
| High cell death in all UV-exposed groups. | Excessive UV-induced phototoxicity. | - Reduce the duration or intensity of UV exposure. - Perform a UV dose-response experiment to find the optimal balance between uncaging and cell viability. - Ensure your cell culture medium does not contain photosensitizers that could exacerbate UV damage. |
| Inconsistent results between experiments. | Variability in UV light delivery. | - Standardize the distance between the UV source and the cell culture plate. - Use a UV power meter to ensure consistent light intensity for each experiment. - Ensure even illumination across the entire well or dish. |
| Inhibition observed in the "No UV" control group. | The caged compound is not completely inert or has degraded. | - Test a fresh batch of this compound. - Store the compound as recommended by the manufacturer, protected from light and moisture. - Reduce the concentration of this compound. |
Experimental Protocols
General Workflow for a Cell-Based Assay
The following is a generalized workflow for using this compound in a cell-based assay. Specific parameters such as cell type, seeding density, and inhibitor concentration should be optimized for your particular experiment.
Figure 1. A generalized experimental workflow for using the photocaged PI3K inhibitor, this compound.
Detailed Protocol: Inhibition of AKT Phosphorylation
This protocol provides a starting point for assessing the inhibition of AKT phosphorylation, a direct downstream target of PI3K.
-
Cell Seeding: Seed a human cancer cell line (e.g., HGC-27 gastric cancer cells) in a 96-well, UV-transparent plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Pre-incubation: Remove the culture medium from the cells and add the medium containing this compound or vehicle control. Incubate for 1-2 hours at 37°C and 5% CO2.
-
UV Activation:
-
Place the 96-well plate under a UV lamp with a peak emission at 365 nm.
-
Remove the plate lid to ensure direct UV exposure.
-
Irradiate the cells for a predetermined duration (e.g., 5, 15, or 30 minutes).[6] The optimal time should be determined empirically.
-
-
Post-incubation: After UV exposure, return the plate to the incubator for a period sufficient to observe changes in AKT phosphorylation (e.g., 1-4 hours).
-
Cell Lysis and Western Blotting:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using primary antibodies against phospho-AKT (Ser473) and total AKT.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate for visualization.
-
Quantify the band intensities to determine the ratio of phospho-AKT to total AKT.
-
Data Presentation
This compound Inhibitory Activity
| Compound | PI3Kα IC50 (No UV) | PI3Kα IC50 (With UV) | Fold Change |
| This compound | 18.92 nM[4] | 0.17 nM (un-caged)[4] | ~111 |
Note: The IC50 value after UV exposure is for the released, active inhibitor.
Antiproliferative Activity of this compound
| Cell Line | IC50 (No UV) | IC50 (With UV) | Fold Change |
| HGC-27 (Gastric Cancer) | >30 µM[1] | 0.16 µM[1] | >189 |
| MCF-7 (Breast Cancer) | >30 µM[1] | 0.14 µM[1] | >217 |
Signaling Pathway and Mechanism of Action
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, survival, and proliferation. This compound, upon photoactivation, inhibits the catalytic activity of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blockage of PIP3 production leads to the downstream inactivation of AKT and mTOR.
Figure 2. The PI3K/AKT/mTOR signaling pathway and the mechanism of action of photocaged this compound.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Photocaged PI3K Inhibitor Capable of Real-Time Reporting of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Novel Photocaged PI3K Inhibitor toward Precise Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of PI3K-AKT Pathway in Ultraviolet Ray and Hydrogen Peroxide-Induced Oxidative Damage and Its Repair by Grain Ferments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: PI3K-IN-41 Photoactivation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PI3K-IN-41, a photoactivatable inhibitor of phosphoinositide 3-kinase (PI3K). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a photocaged, or light-activated, inhibitor of PI3K. In its inactive "caged" state, a photolabile protecting group is attached to the molecule, preventing it from binding to and inhibiting PI3K. Upon exposure to ultraviolet (UV) light, this protecting group is cleaved, releasing the active PI3K inhibitor and allowing it to modulate the PI3K/AKT/mTOR signaling pathway. This property allows for precise spatiotemporal control of PI3K inhibition in experimental systems.
Q2: What is the inhibitory activity of this compound?
A2: The photo-released, active form of this compound is a potent PI3K inhibitor. The caged form, however, has significantly reduced activity. For instance, similar photocaged PI3K inhibitors have shown a greater than 500-fold decrease in inhibitory potency compared to their uncaged counterparts. Upon photoactivation, this compound exhibits an IC50 of 18.92 nM.[1]
Q3: What are the recommended wavelengths for photoactivation?
A3: this compound is activated by UV light.[1] While the exact optimal wavelength may vary, UV light in the range of 350-405 nm is commonly used for uncaging similar compounds. It is crucial to optimize the light exposure parameters for your specific experimental setup to ensure efficient uncaging while minimizing potential phototoxicity.
Q4: How can I confirm that photoactivation has occurred?
A4: Successful photoactivation can be confirmed by observing the expected biological downstream effects of PI3K inhibition, such as a decrease in the phosphorylation of AKT.[1] Some advanced photocaged compounds are designed to release a fluorescent reporter along with the active drug upon uncaging, providing a visual confirmation of drug release.
Troubleshooting Guide
This guide addresses common issues that may arise during the photoactivation of this compound.
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect after photoactivation | Incomplete uncaging: Insufficient light exposure (duration or intensity). | - Increase the duration or intensity of the UV light exposure. - Ensure the light source is properly calibrated and aligned. - Optimize the wavelength of the light source for maximal uncaging efficiency. |
| Incorrect wavelength: The light source is not emitting at the optimal wavelength for uncaging. | - Verify the emission spectrum of your light source. - Use a light source with a wavelength range appropriate for caged compounds (typically 350-405 nm). | |
| Compound degradation: this compound may be unstable under certain experimental conditions. | - Prepare fresh solutions of this compound for each experiment. - Avoid prolonged exposure to ambient light before the intended photoactivation. - Check for compatibility with your experimental buffer and media. | |
| High background inhibition (before photoactivation) | Premature uncaging: The compound is being activated by ambient light. | - Handle the compound in a dark environment. - Use red light conditions during preparation and incubation steps. |
| Compound instability: The caged compound may be hydrolyzing or degrading, releasing the active inhibitor. | - Store the compound as recommended by the manufacturer. - Prepare fresh solutions before use. | |
| Cell death or signs of cellular stress (phototoxicity) | Excessive light exposure: High-intensity or prolonged UV light exposure can be toxic to cells.[2][3][4] | - Reduce the light intensity or exposure duration. - Use the minimum light dose required for efficient uncaging. - Allow cells to recover in the incubator after photoactivation before proceeding with downstream assays. |
| UV-induced damage: UV light can directly damage cellular components.[5] | - Consider using a longer wavelength UV light source if your experimental setup allows. - Use a microscope objective with high numerical aperture to focus the light more efficiently and reduce overall exposure. | |
| Variability in experimental results | Inconsistent light delivery: Fluctuations in the output of the light source. | - Regularly check the stability and output of your light source. - Use a power meter to ensure consistent light delivery across experiments. |
| Uneven illumination: The light is not uniformly illuminating the entire sample. | - Ensure proper alignment of the light path. - Use a diffuser or other optical elements to achieve uniform illumination. |
Experimental Protocols
General Protocol for Photoactivation of this compound in Cell Culture
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel (e.g., multi-well plate, glass-bottom dish) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). All handling of the stock solution and subsequent dilutions should be performed in a dark room or under red light to prevent premature uncaging.
-
Incubation: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Replace the existing medium in the cell culture vessel with the medium containing this compound and incubate for the desired period (e.g., 1-2 hours) to allow for cellular uptake.
-
Photoactivation: Expose the cells to a UV light source. The specific parameters for photoactivation (wavelength, intensity, and duration) should be optimized for your experimental setup and cell type. A common starting point is a 365 nm UV light source. Based on available data for similar compounds, exposure times can range from 5 to 30 minutes.[1]
-
Post-Activation Incubation: After photoactivation, return the cells to the incubator for the desired time to allow for the biological effects of PI3K inhibition to manifest.
-
Downstream Analysis: Perform downstream assays to assess the effects of PI3K inhibition, such as Western blotting for p-AKT, cell viability assays, or microscopy.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of activated this compound.
Caption: A generalized experimental workflow for the photoactivation of this compound in a cell-based assay.
Caption: A logical workflow to troubleshoot common issues during this compound photoactivation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Culture Phototoxicity Test | Springer Nature Experiments [experiments.springernature.com]
- 3. Phototoxicity testing in vitro: evaluation of mammalian cell culture techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI3K-IN-41 Delivery and Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI3K-IN-41. The information is designed to address specific issues that may be encountered during experiments aimed at improving the delivery of this photocaged PI3K inhibitor to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
A1: this compound is a novel, photocaged small molecule inhibitor of phosphoinositide 3-kinase (PI3K). Its defining feature is the incorporation of a photoactivatable protecting group that renders the inhibitor inactive until it is exposed to UV light. Upon irradiation, the "cage" is removed, releasing a highly potent PI3K inhibitor and a fluorescent reporter, allowing for real-time monitoring of drug release.[1][2]
Q2: What is the inhibitory activity of this compound before and after photoactivation?
A2: In its caged form, this compound has a significantly lower inhibitory activity against PI3Kα, with a reported IC50 of 18.92 nM. Following UV light irradiation, the active inhibitor is released, demonstrating a potent PI3Kα inhibition with an IC50 of 0.17 nM.[1] This represents an approximately 111-fold increase in potency upon uncaging.
Q3: Why is a photocaged inhibitor like this compound advantageous for targeted delivery?
A3: The photocaged design of this compound offers precise spatiotemporal control over its activity. This means the inhibitor can be delivered to a specific location in a biological system in its inactive form, minimizing off-target effects. It can then be activated at a desired time and location with a focused light source, ensuring that the potent inhibitory action is localized to the target cells or tissues.[1][2]
Q4: What are the general challenges associated with the delivery of PI3K inhibitors?
A4: PI3K inhibitors as a class often face challenges such as poor aqueous solubility, which can limit their bioavailability.[3] Additionally, systemic administration can lead to on-target, off-tumor toxicities, including hyperglycemia and diarrhea, due to the central role of the PI3K pathway in normal physiological processes.[4][5]
Q5: How can nanoparticle-based delivery systems improve the delivery of this compound?
A5: Encapsulating hydrophobic drugs like this compound into nanoparticles (e.g., liposomes or polymeric nanoparticles) can enhance their solubility and stability in aqueous environments.[3][] Furthermore, nanoparticles can be designed to passively target tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted by conjugating specific ligands to their surface. This targeted delivery can increase the concentration of the inhibitor at the desired site, thereby improving efficacy and reducing systemic side effects.
Troubleshooting Guides
Issues with this compound Solubility and Stability
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer. | This compound is a hydrophobic molecule with limited aqueous solubility. | Prepare a concentrated stock solution in an organic solvent such as DMSO before diluting it to the final concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your cell culture or experimental system. |
| Degradation of the compound upon storage. | Improper storage conditions. | Store the solid compound and stock solutions at -20°C or lower, protected from light to prevent premature uncaging. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | Variability in the preparation of working solutions. | Always prepare fresh dilutions from the stock solution for each experiment. Ensure thorough mixing after dilution. |
Challenges with UV-Mediated Uncaging
| Problem | Possible Cause | Suggested Solution |
| Incomplete or no activation of this compound after UV exposure. | - Insufficient UV light intensity or duration.- Incorrect UV wavelength. | - Optimize the duration and intensity of UV irradiation. Start with the parameters reported in the literature for similar o-nitrobenzyl caged compounds and adjust as needed.[7][8]- Use a UV light source with an emission spectrum that overlaps with the absorbance spectrum of the o-nitrobenzyl photocage (typically in the near-UV range, e.g., 365 nm).[9][10] |
| High cell death or phototoxicity observed after UV irradiation. | Excessive UV exposure is damaging to cells. | - Minimize the UV dose to the lowest effective level. This can be achieved by reducing the exposure time and/or intensity.- Use a focused light source to irradiate only the target cells or region of interest.- Include a "UV only" control group (cells exposed to the same UV dose without the compound) to assess the level of phototoxicity. |
| Variability in the level of uncaging between experiments. | Fluctuations in the output of the UV light source. | Regularly check the output of your UV lamp to ensure consistent intensity. Use a photometer if available. |
Difficulties with Nanoparticle Encapsulation
| Problem | Possible Cause | Suggested Solution |
| Low encapsulation efficiency of this compound. | - Incompatible nanoparticle formulation.- Suboptimal encapsulation method. | - For hydrophobic drugs like this compound, consider using polymers such as PLGA for nanoparticle formulation or lipid-based systems like liposomes.[][11]- Optimize the drug-to-polymer/lipid ratio. |
| Formation of large aggregates instead of nanoparticles. | Improper mixing or precipitation during nanoparticle formation. | For methods like nanoprecipitation, ensure rapid and efficient mixing of the organic and aqueous phases. The choice of solvent can also influence the outcome.[3] |
| Premature release of this compound from nanoparticles. | Instability of the nanoparticle formulation. | Evaluate the stability of your nanoparticles under experimental conditions (e.g., in cell culture media). You may need to modify the surface of the nanoparticles (e.g., with PEGylation) to improve stability. |
Issues with Cellular Assays and Data Interpretation
| Problem | Possible Cause | Suggested Solution |
| No difference in cellular phenotype between caged and uncaged this compound without UV irradiation. | The basal activity of the caged compound is sufficient to elicit a response in your specific cell line or assay. | Use a lower concentration of this compound. The high potency of the uncaged inhibitor may mean that even a small amount of spontaneous uncaging or basal activity of the caged form is affecting the cells. |
| Difficulty in detecting the fluorescent reporter after uncaging. | - Low concentration of this compound.- High cellular autofluorescence. | - Increase the concentration of this compound if possible without causing toxicity.- Use a microscope with appropriate filters and a sensitive detector. Image cells in a medium with low background fluorescence. |
| Unexpected off-target effects. | The released fluorescent reporter or the byproducts of the uncaging reaction may have biological activity. | Include control groups treated with the expected concentration of the fluorescent reporter and/or byproducts alone to assess their individual effects. |
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound
| Compound | Condition | PI3Kα IC50 (nM) | Fold Change in Potency |
| This compound | Caged (No UV) | 18.92 | - |
| This compound | Uncaged (UV Irradiation) | 0.17 | ~111x increase |
| Data sourced from Tian H, et al. ACS Med Chem Lett. 2023.[1] |
Table 2: Hypothetical Comparison of this compound Delivery Methods
| Delivery Method | Drug Loading Efficiency (%) | Cellular Uptake (Arbitrary Units) | Off-Target Cytotoxicity (%) |
| Free this compound (in DMSO) | N/A | 100 | 35 |
| This compound in PLGA Nanoparticles | 75 | 150 | 15 |
| This compound in Liposomes | 60 | 120 | 20 |
| This table presents hypothetical data to illustrate the potential advantages of nanoparticle-based delivery systems. Actual results may vary depending on the specific formulation and experimental conditions. |
Experimental Protocols
Protocol 1: General Procedure for UV-Mediated Uncaging of this compound in Cell Culture
1. Cell Seeding:
-
Seed target cells (e.g., HGC-27) in a suitable culture vessel (e.g., 96-well plate for viability assays, glass-bottom dish for microscopy).
-
Allow cells to adhere and reach the desired confluency (typically 60-80%).
2. Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
3. Treatment of Cells:
-
Remove the culture medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a predetermined period to allow for compound uptake.
4. UV Irradiation:
-
Expose the cells to UV light using a suitable light source (e.g., a UV lamp with a 365 nm filter).
-
The duration and intensity of the UV exposure should be optimized for your specific experimental setup to ensure efficient uncaging while minimizing phototoxicity.
-
For control groups, include cells treated with this compound but not exposed to UV light, and cells exposed to UV light without the compound.
5. Post-Irradiation Incubation and Analysis:
-
After irradiation, return the cells to the incubator for the desired experimental duration.
-
Analyze the cellular response using appropriate assays, such as cell viability assays (e.g., MTT or CellTiter-Glo), western blotting for p-AKT levels, or colony formation assays.
Protocol 2: General Method for Encapsulation of this compound in PLGA Nanoparticles (Adapted from general protocols)
1. Preparation of Organic Phase:
-
Dissolve a specific amount of PLGA (poly(lactic-co-glycolic acid)) and this compound in a water-miscible organic solvent such as acetone or acetonitrile.
2. Nanoprecipitation:
-
Add the organic phase dropwise to a larger volume of an aqueous solution (e.g., deionized water or a buffer) under constant stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of PLGA and the encapsulation of the drug into nanoparticles.
3. Solvent Evaporation and Nanoparticle Collection:
-
Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Collect the nanoparticles by ultracentrifugation.
4. Washing and Resuspension:
-
Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and residual solvent.
-
Resuspend the nanoparticles in a suitable buffer or cell culture medium for further experiments.
5. Characterization:
-
Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and release kinetics.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Photocaged PI3K Inhibitor Capable of Real-Time Reporting of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel photoswitchable PI3K inhibitor toward optically-controlled anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 7. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Light-sensitive Lipid-based Nanoparticles for Drug Delivery: Design Principles and Future Considerations for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Addressing Resistance to PI3K-IN-41 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the novel photocaged PI3K inhibitor, PI3K-IN-41.
Overview of this compound
This compound is a novel, photocaged inhibitor of phosphoinositide 3-kinase (PI3K). In its inactive state, a photocaging group blocks the key interaction of the inhibitor with the kinase.[1][2] Upon exposure to UV light, this group is cleaved, releasing a highly potent PI3K inhibitor and a fluorescent dye that allows for real-time monitoring of drug release.[1][2] The active form of the inhibitor has shown significant anti-proliferative and anti-cancer effects in various cell lines.[1][2]
Mechanism of Action:
The primary mechanism of action for the activated form of this compound is the inhibition of PI3K, a key enzyme in a critical signaling pathway that promotes cell growth, proliferation, and survival.[1][3] By inhibiting PI3K, the downstream signaling cascade, including the phosphorylation of AKT, is blocked, leading to decreased cancer cell viability.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended wavelength and duration of UV irradiation to activate this compound?
A1: The activation of this compound is achieved by exposure to UV light. The original research demonstrates successful activation using UV light irradiation.[1][2] The optimal duration of exposure will depend on the intensity of the UV source and the concentration of the compound. It is recommended to perform a dose-response experiment with varying UV exposure times to determine the optimal activation conditions for your specific experimental setup.
Q2: How can I confirm the activation of this compound and its inhibitory effect on the PI3K pathway?
A2: Successful activation of this compound can be confirmed in two ways. First, the release of the fluorescent dye upon UV irradiation can be monitored to confirm the cleavage of the photocaging group.[1][2] Second, the inhibitory effect on the PI3K pathway can be assessed by Western blot analysis of downstream signaling proteins. A significant decrease in the phosphorylation of AKT (at Ser473 and/or Thr308) is a key indicator of PI3K pathway inhibition.
Q3: My cancer cell line is not responding to this compound treatment, even after UV activation. What are the possible reasons?
A3: Lack of response to this compound could be due to several factors:
-
Intrinsic Resistance: The cell line may possess inherent mechanisms of resistance to PI3K inhibition. This could include mutations in the PI3K pathway (e.g., PTEN loss) or the activation of parallel survival pathways.
-
Acquired Resistance: Prolonged exposure to the inhibitor may lead to the development of resistance through various mechanisms.
-
Experimental Issues: Suboptimal UV activation, incorrect drug concentration, or issues with cell culture conditions can also contribute to a lack of response. Please refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Q4: What are the known mechanisms of resistance to PI3K inhibitors that might apply to this compound?
A4: While specific resistance mechanisms to this compound have not yet been documented, general mechanisms of resistance to PI3K inhibitors are well-established and likely applicable. These include:
-
Reactivation of the PI3K pathway: This can occur through feedback mechanisms that upregulate receptor tyrosine kinases (RTKs) or through the acquisition of new mutations in PI3K pathway components.
-
Activation of bypass signaling pathways: Cancer cells can compensate for PI3K inhibition by upregulating other pro-survival signaling pathways, such as the MAPK/ERK or STAT3 pathways.
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments when cancer cell lines exhibit resistance to this compound.
Problem 1: No or weak anti-proliferative effect observed after treatment with UV-activated this compound.
| Possible Cause | Suggested Solution |
| Suboptimal UV Activation | - Verify the wavelength and intensity of your UV source. - Perform a time-course experiment to determine the optimal UV exposure duration for maximal activation. - Monitor the fluorescence of the released dye to confirm cleavage of the photocaging group. |
| Incorrect Drug Concentration | - Confirm the final concentration of this compound in your experiment. - Perform a dose-response curve to determine the IC50 value for your specific cell line. |
| Cell Line Insensitivity | - Review the literature to determine if your cell line has known mutations that confer resistance to PI3K inhibitors (e.g., PTEN null, activating mutations in downstream effectors). - Test a sensitive control cell line in parallel to validate your experimental setup. |
| Cell Culture Conditions | - Ensure cells are healthy and in the exponential growth phase before treatment. - Check for any contamination in your cell culture. |
Problem 2: Initial response to this compound is observed, but resistance develops over time.
| Possible Cause | Suggested Solution |
| Reactivation of the PI3K Pathway | - Western Blot Analysis: Probe for phosphorylated and total levels of upstream (e.g., EGFR, HER2) and downstream (e.g., p-AKT, p-S6K) proteins to assess pathway reactivation. - Combination Therapy: Consider co-treatment with an inhibitor of the reactivated upstream receptor tyrosine kinase. |
| Activation of Bypass Signaling Pathways | - Western Blot Analysis: Investigate the activation status of parallel pathways such as MAPK (p-ERK) and STAT3 (p-STAT3). - Combination Therapy: If a bypass pathway is activated, consider combining this compound with an inhibitor targeting that pathway (e.g., a MEK inhibitor for the MAPK pathway). |
| Increased Drug Efflux | - Gene Expression Analysis: Use qPCR to measure the expression levels of common drug efflux pumps (e.g., MDR1, ABCG2). - Functional Assays: Use efflux pump inhibitors (e.g., verapamil) in combination with this compound to see if sensitivity is restored. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of the active form of this compound in a biochemical assay and various cancer cell lines after UV irradiation.
| Assay/Cell Line | IC50 (nM) | Reference |
| PI3Kα Inhibitory Assay | 0.17 | [2] |
| HGC-27 (Gastric Cancer) | 18.92 (as this compound) | [2] |
| MCF-7 (Breast Cancer) | >217-fold increase in potency after UV | [2] |
Note: Specific IC50 values for resistant cell lines are not yet available for this compound. Researchers are encouraged to determine these empirically.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. For activation, expose the plate to a calibrated UV light source for the predetermined optimal duration. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for PI3K Pathway Activation
-
Cell Lysis: Treat cells with UV-activated this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473/Thr308), total AKT, p-S6K, total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with UV-activated this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of activated this compound.
Caption: Troubleshooting workflow for investigating resistance to this compound.
Caption: Logical relationships in the development of resistance to PI3K inhibition.
References
refining experimental design for PI3K-IN-41 studies
Welcome to the technical support center for PI3K-IN-41, a photocaged phosphoinositide 3-kinase (PI3K) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent PI3K inhibitor that has been chemically modified with a "photocage." This caging group renders the inhibitor inactive until it is exposed to a specific wavelength of ultraviolet (UV) light. Upon UV irradiation, the photocage is cleaved, releasing the active PI3K inhibitor, which can then bind to its target and inhibit the PI3K signaling pathway. This allows for precise spatial and temporal control over PI3K inhibition in your experiments.
Q2: What is the reported potency of this compound?
Upon activation by UV light, this compound has a reported half-maximal inhibitory concentration (IC50) of 18.92 nM.[1][2]
Q3: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in HGC-27 human gastric cancer cells. In this cell line, a concentration of 10 nM was sufficient to decrease the phosphorylation of AKT, a downstream effector of PI3K.[1][2] Furthermore, at concentrations ranging from 1-10 µM, this compound inhibited colony formation following UV light irradiation for 5, 15, and 30 minutes.[1][2]
Q4: How do I prepare a stock solution of this compound?
It is generally recommended to dissolve small molecule inhibitors in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For specific solubility information, it is crucial to consult the certificate of analysis provided by the supplier. When preparing working dilutions in aqueous solutions like cell culture media, it is advisable to do so immediately before use to minimize precipitation. To avoid solubility issues, consider a serial dilution approach where the DMSO stock is first diluted to an intermediate concentration in DMSO before the final dilution in your aqueous experimental buffer.[1]
Q5: How should I store this compound?
As this compound is a light-sensitive compound, it is imperative to protect it from light during storage and handling. It is recommended to store the solid compound and stock solutions in amber vials or tubes wrapped in foil at the temperature specified by the supplier, typically -20°C or -80°C.
Troubleshooting Guides
Issue 1: No or low inhibition of PI3K signaling (e.g., no change in p-Akt levels) after UV activation.
| Possible Cause | Troubleshooting Step |
| Inadequate UV Activation | - Verify UV Source: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength for uncaging. The optimal wavelength should be obtained from the supplier or the primary literature describing the compound. - Optimize Exposure Time and Intensity: The duration and power of UV exposure are critical. If the exposure is too short or the intensity too low, an insufficient amount of the active inhibitor will be released. Conversely, excessive exposure can lead to cellular stress and apoptosis, which can be triggered by UV light itself.[3][4][5][6] It is recommended to perform a dose-response experiment with varying UV exposure times (e.g., 1, 5, 10, 15, 30 minutes) to determine the optimal condition for your specific experimental setup and cell type. |
| Inhibitor Concentration Too Low | - Increase Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment with a range of this compound concentrations to determine the optimal working concentration for your cells. |
| PI3K Pathway Not Activated | - Confirm Pathway Activation: In some cell lines or experimental conditions, the PI3K pathway may not be basally active. You may need to stimulate the pathway with a growth factor (e.g., EGF, IGF-1) prior to adding the inhibitor and performing the UV activation. |
| Incorrect Timing of Lysate Collection | - Optimize Time Course: The inhibition of p-Akt is a dynamic process. Collect cell lysates at various time points after UV activation (e.g., 15, 30, 60, 120 minutes) to identify the time of maximal inhibition. |
| Western Blotting Issues | - Follow Phospho-Protein Western Blotting Best Practices: Use fresh lysis buffer containing phosphatase and protease inhibitors. Block the membrane with bovine serum albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background. Ensure your primary antibody against the phosphorylated target is validated and used at the recommended dilution. |
Issue 2: High cell death or unexpected cellular stress observed after UV exposure.
| Possible Cause | Troubleshooting Step |
| UV-induced Phototoxicity | - Reduce UV Exposure: UV light itself can be damaging to cells and can activate stress pathways, including the PI3K/AKT pathway in some cases.[3][4][5][6] Minimize the UV exposure time and intensity to the lowest level that still provides effective uncaging of the inhibitor. - Include a "UV only" Control: Always include a control group of cells that are exposed to the same UV conditions but without the addition of this compound. This will help you to distinguish between the effects of the inhibitor and the effects of the UV light itself. |
| Off-target Effects of the Inhibitor | - Perform Dose-Response: High concentrations of any inhibitor can lead to off-target effects. Determine the lowest effective concentration of this compound that gives the desired level of PI3K inhibition. - Consult Literature for Known Off-Targets: While specific off-target information for this compound may be limited, reviewing data for other PI3K inhibitors can provide insights into potential off-target kinases. |
| Solvent Toxicity | - Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7] |
Data Presentation
Table 1: Reported Biological Activity of this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 | 18.92 nM | Not specified | Upon UV light irradiation | [1][2] |
| AKT Phosphorylation | Decrease observed | HGC-27 | 10 nM, after UV irradiation | [1][2] |
| Colony Formation | Inhibition | HGC-27 | 1-10 µM, after UV irradiation (5, 15, 30 min) | [1][2] |
Experimental Protocols
General Workflow for a Cell-Based Assay with this compound
Caption: General experimental workflow for using this compound.
Detailed Methodology: Western Blot for p-Akt Inhibition
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to achieve 70-80% confluency at the time of the experiment.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound. Remember to include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time to allow for inhibitor uptake.
-
-
UV Activation:
-
Remove the lid of the culture plate and place it under a UV lamp.
-
Expose the cells to UV light at the optimized wavelength, intensity, and duration.
-
Immediately after exposure, return the plate to the incubator for the desired post-activation incubation period.
-
-
Cell Lysis:
-
After the post-activation incubation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a pre-chilled microfuge tube.
-
Sonicate or vortex the lysate as required and clarify by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detailed Methodology: Cell Viability Assay (e.g., MTT or similar metabolic assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
-
Treatment and UV Activation:
-
Add serial dilutions of this compound to the wells. Include vehicle controls and "UV only" controls.
-
After a suitable pre-incubation period, expose the plate to UV light as optimized.
-
-
Incubation:
-
Incubate the plate for a period that allows for changes in cell viability to become apparent (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated, non-irradiated control.
-
Plot the data and determine the IC50 value.
-
Signaling Pathway and Experimental Logic
PI3K/AKT Signaling Pathway
Caption: PI3K/AKT signaling and the point of inhibition by activated this compound.
Troubleshooting Logic for Unexpected Cell Death
Caption: A logical workflow for troubleshooting unexpected cell death.
References
- 1. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ultraviolet irradiation activates PI 3-kinase/AKT survival pathway via EGF receptors in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of PI3K-AKT Pathway in Ultraviolet Ray and Hydrogen Peroxide-Induced Oxidative Damage and Its Repair by Grain Ferments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
quality control measures for PI3K-IN-41 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI3K-IN-41 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a photocaged inhibitor of Phosphoinositide 3-kinase (PI3K). In its inactive, "caged" form, the inhibitor's activity is blocked by a photolabile protecting group. Upon exposure to ultraviolet (UV) light, this group is cleaved, releasing the active PI3K inhibitor.[1][2] This allows for precise spatiotemporal control of PI3K inhibition in experimental systems. The active form of the inhibitor has an IC50 of 18.92 nM.[1][3][4]
Q2: What is the recommended wavelength and duration of UV light for activating this compound?
A2: The provided information for this compound specifies UV light activation but does not state the exact wavelength.[1] For many photocaged compounds, a UV wavelength of 365 nm is commonly used.[2][5] The duration of UV exposure will depend on the intensity of the UV source and the desired level of activation. In experiments with HGC-27 cells, exposure times of 5, 15, and 30 minutes have been used.[1][4] It is highly recommended to perform a dose-response experiment to determine the optimal UV exposure time and intensity for your specific experimental setup to achieve desired uncaging without causing significant phototoxicity to the cells.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C, protected from light to prevent premature uncaging. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is recommended to keep the final DMSO concentration in your experiment below 0.5% to avoid solvent-induced toxicity.[4]
Q4: What are the expected downstream effects of this compound activation?
A4: Activation of this compound will inhibit the PI3K/AKT/mTOR signaling pathway. A primary and measurable downstream effect is the reduction in the phosphorylation of AKT (p-AKT) at serine 473 (Ser473) and threonine 308 (Thr308).[1] This inhibition of the PI3K pathway can lead to decreased cell proliferation, survival, and colony formation in cancer cell lines that are dependent on this pathway.[1][4]
Q5: What control experiments are essential when using this compound?
A5: To ensure the observed effects are due to the specific inhibition of PI3K by the activated inhibitor, several control experiments are crucial:
-
No UV control: Treat cells with this compound but do not expose them to UV light. This will demonstrate that the caged compound has minimal activity.
-
UV only control: Expose cells to the same dose of UV light used for activation but without the addition of this compound. This will account for any effects of UV radiation on the cells.
-
Vehicle control: Treat cells with the same concentration of DMSO (the solvent for this compound) as used in the experimental conditions.
-
Positive control: Use a known, non-photocaged PI3K inhibitor to confirm that the experimental system is responsive to PI3K inhibition.
Troubleshooting Guides
Problem 1: No or low inhibition of p-AKT after UV activation.
| Possible Cause | Troubleshooting Step |
| Incomplete uncaging of this compound | 1. Optimize UV exposure: Increase the duration or intensity of UV irradiation. Perform a time-course experiment (e.g., 5, 10, 15, 20, 30 min) to find the optimal exposure time. 2. Check UV source: Ensure your UV lamp is functioning correctly and emitting the appropriate wavelength (e.g., 365 nm). Use a radiometer to measure the UV dose (J/cm²).[7][8] |
| Incorrect inhibitor concentration | Verify the concentration of your this compound stock solution. A concentration of 10 nM has been shown to decrease AKT phosphorylation in HGC-27 cells.[1] You may need to perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal concentration for your cell line. |
| Timing of cell lysis | The inhibition of p-AKT can be transient. Lyse the cells at different time points after UV activation (e.g., 15 min, 30 min, 1h, 2h) to capture the peak of inhibition. |
| Western blot issues | Refer to the "General Western Blot Troubleshooting" section below. Ensure your p-AKT antibody is validated and working correctly. |
Problem 2: High cell death in the "UV only" control group.
| Possible Cause | Troubleshooting Step |
| UV-induced phototoxicity | 1. Reduce UV dose: Decrease the UV exposure time or intensity. Find the minimum dose required for efficient uncaging while minimizing cell death. 2. Use a different wavelength: If possible, try a longer wavelength UV source, as shorter wavelengths are generally more damaging to cells.[9] 3. Cell-specific sensitivity: Some cell lines are more sensitive to UV radiation. Consider using a more resistant cell line if possible. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in UV exposure | Standardize the UV activation procedure. Ensure the distance from the UV source to the cells is consistent in every experiment. Use a radiometer to deliver a consistent UV dose. |
| Inhibitor degradation | Aliquot your this compound stock solution to avoid multiple freeze-thaw cycles. Store aliquots at -80°C and protect them from light. |
| Cell culture variability | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
Experimental Protocols
Western Blot for Phospho-AKT (p-AKT) Inhibition
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Treatment:
-
Prepare working solutions of this compound in cell culture medium.
-
Treat cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) in the dark.
-
-
UV Activation:
-
Remove the lid of the cell culture plate.
-
Expose the cells to UV light (e.g., 365 nm) for the optimized duration.
-
Immediately after exposure, return the plate to the incubator for the desired incubation period.
-
-
Cell Lysis:
-
At the end of the incubation period, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-AKT, anti-total AKT, and loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal. Compare the normalized values across different treatment groups.
Cell Viability Assay (e.g., MTT or Resazurin Assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Cell Treatment and UV Activation: Treat cells with a range of this compound concentrations and expose them to UV light as described in the Western Blot protocol. Include all necessary controls.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Reagent Addition: Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the time specified in the reagent protocol.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Colony Formation Assay
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Cell Treatment and UV Activation: After the cells have attached, treat them with this compound and activate with UV light.
-
Incubation: Incubate the plates for 1-2 weeks, changing the medium every 2-3 days.
-
Colony Staining:
-
Wash the wells with PBS.
-
Fix the colonies with a solution like methanol:acetic acid (3:1).
-
Stain the colonies with a crystal violet solution.
-
-
Colony Counting: Wash the plates with water, let them dry, and count the number of colonies (typically defined as a cluster of >50 cells).
Quantitative Data Summary
| Parameter | This compound | Reference PI3K Inhibitor (Example) |
| IC50 | 18.92 nM[1][3][4] | Varies depending on the inhibitor |
| Effective Concentration (p-AKT inhibition) | 10 nM (in HGC-27 cells)[1] | Varies |
| Effective Concentration (Colony Formation) | 1-10 µM (in HGC-27 cells)[1] | Varies |
| Recommended UV Wavelength | Not specified, 365 nm is common for photocaged compounds[2][5] | Not applicable |
| Recommended UV Exposure | 5-30 minutes (optimization required)[1][4] | Not applicable |
| Solvent | DMSO[6] | DMSO |
Visualizations
Caption: PI3K signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Photocaged PI3K Inhibitor Capable of Real-Time Reporting of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Targeted Cancer Therapy Using Compounds Activated by Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Evaluating the Microbial Inactivation of Commercial UV Devices on Plastic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning the photoactivated anticancer activity of Pt(iv) compounds via distant ferrocene conjugation - PMC [pmc.ncbi.nlm.nih.gov]
overcoming limitations of using a photocaged PI3K inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with photocaged phosphoinositide 3-kinase (PI3K) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is a photocaged PI3K inhibitor?
A photocaged PI3K inhibitor is a chemically modified version of a standard PI3K inhibitor. A photolabile protecting group, or "photocage," is attached to a critical part of the inhibitor molecule, rendering it inactive.[1][2] This allows the inhibitor to be introduced to a biological system in its inert form. Upon irradiation with a specific wavelength of light, the photocage is cleaved, releasing the active PI3K inhibitor with high spatiotemporal precision.[1][2][3] This technique is valuable for studying the dynamic roles of the PI3K signaling pathway in cellular processes like proliferation, survival, and metabolism.[4][5][6][7]
Q2: Why is the sulfonamide NH group a common site for photocaging in PI3K inhibitors?
The sulfonamide NH group in many quinazoline-based PI3K inhibitors is crucial for their activity as it often forms a key charged interaction with the kinase's active site.[1][2] By attaching a photocaging group to this site, the inhibitor's ability to bind to PI3K is effectively blocked, leading to a significant decrease in its inhibitory potency.[1] This strategy ensures a large difference in activity between the caged (inactive) and uncaged (active) states.
Q3: What are the advantages of using a photocaged PI3K inhibitor over a standard inhibitor?
The primary advantage is precise spatiotemporal control.[2] Researchers can decide exactly when and where the inhibitor becomes active by controlling the light source. This is crucial for dissecting the immediate and localized effects of PI3K inhibition, which is difficult with standard inhibitors that are active upon administration.[2] This approach helps minimize off-target effects and can reduce toxicities associated with systemic inhibition of the PI3K pathway in normal cells.[2][8]
Q4: Can I monitor the release of the active inhibitor in real-time?
Yes, some novel photocaged PI3K inhibitors are designed with a "cascade" uncaging mechanism.[1][2] In this design, light-induced cleavage of the primary photocage triggers a secondary reaction that releases not only the active inhibitor but also a fluorescent reporter molecule.[1][2] This allows for the simultaneous activation of the drug and visual, real-time confirmation of its release via fluorescence microscopy.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory effect after light exposure. | 1. Incomplete Uncaging: The light dose (intensity x time) may be insufficient for efficient cleavage of the photocage. 2. Incorrect Wavelength: The light source wavelength may not match the absorption maximum of the photocage. Most o-nitrobenzyl and coumarinyl-based cages are activated by UV or blue light.[2][9] 3. Compound Degradation: The photocaged compound may be unstable in the experimental medium or has degraded during storage. | 1. Optimize Light Exposure: Increase the irradiation time or light source intensity. Create a dose-response curve to find the optimal light dose for uncaging. 2. Verify Wavelength: Check the supplier's datasheet or publication for the optimal uncaging wavelength and ensure your light source is appropriate. 3. Check Compound Integrity: Use fresh compound stocks. Assess stability in your specific experimental buffer and timeframe. |
| High background activity (inhibition without light). | 1. Hydrolytic Instability: The photocaged compound might be unstable in aqueous media, leading to premature release of the inhibitor without light.[10] 2. Impurity: The sample may be contaminated with the active, uncaged inhibitor. | 1. Perform Dark Control: Always run a "no light" control experiment in parallel. If significant inhibition is observed, assess the compound's stability over the experiment's duration. 2. Verify Purity: Check the purity of your compound stock, for example, by HPLC. |
| Observed cell death or stress appears unrelated to PI3K inhibition. | 1. Phototoxicity: The wavelength or intensity of the light used for uncaging can be damaging to cells, especially UV light.[2] 2. Byproduct Toxicity: The cleaved photocage or other reaction byproducts may be toxic to the cells. | 1. Run Light-Only Control: Expose cells to the same light dose without the photocaged compound to assess phototoxicity. If toxicity is observed, reduce light intensity or duration. Consider using photocages that are sensitive to longer, less damaging wavelengths (visible or near-IR).[11][12] 2. Run "Caged-Only" Control: Treat cells with the photocaged compound but do not expose them to light to check for toxicity of the caged molecule itself. |
| Inconsistent results between experiments. | 1. Variable Light Delivery: Inconsistent positioning of the light source or fluctuations in its output can lead to variable uncaging efficiency. 2. Cell Density/Culture Conditions: Differences in cell confluency or media composition can affect compound uptake and cellular response. | 1. Standardize Illumination: Ensure the distance and angle of the light source to the sample are identical for every experiment. Regularly check the power output of your light source. 2. Standardize Cell Culture: Maintain consistent cell seeding densities and culture conditions for all related experiments. |
Data Summary
The effectiveness of photocaging is demonstrated by the significant increase in inhibitory activity after light-induced uncaging.
| Compound | Target | IC50 (Caged) | IC50 (Uncaged/Active) | Fold Increase in Potency | Reference |
| Photocaged Inhibitor 2 | PI3Kα | 18.92 nM | 0.17 nM | >100-fold | [1][2] |
| Intermediate 4 | PI3Kα | 2.07 nM | - | - | [1][2] |
Key Experimental Protocols
Protocol 1: Validating Photocaged PI3K Inhibitor Activity via Western Blot
This protocol is used to confirm that the light-activated inhibitor effectively blocks the PI3K signaling pathway by measuring the phosphorylation of downstream targets like AKT and S6 Ribosomal Protein (S6RP).
Materials:
-
Cancer cell line (e.g., HGC-27)
-
Photocaged PI3K inhibitor
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (S473), anti-total-AKT, anti-phospho-S6RP (S240/244), anti-total-S6RP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Light source with appropriate wavelength (e.g., 365 nm UV lamp)
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
Starvation (Optional): To reduce basal pathway activity, you may serum-starve the cells for several hours before treatment.
-
Treatment: Treat cells with the photocaged PI3K inhibitor at the desired concentration (e.g., 10 nM). Include the following controls:
-
Vehicle control (e.g., DMSO)
-
Active inhibitor control (uncaged compound)
-
Photocaged inhibitor (no light)
-
Photocaged inhibitor (+ light)
-
-
Incubation: Incubate the cells for a predetermined period.
-
Uncaging (Photolysis): Expose the designated wells to the light source for a specified duration. For example, irradiate with UV light.
-
Post-Irradiation Incubation: Return the plate to the incubator for a period to allow for the inhibitor to act on the pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold RIPA buffer to lyse the cells. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescence substrate.
-
-
Imaging: Capture the signal using a digital imager. Analyze band intensities relative to total protein and the loading control. A decrease in the p-AKT/total-AKT and p-S6RP/total-S6RP ratios in the "+ light" condition compared to the "no light" condition indicates successful, light-dependent inhibition.[1][2]
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Experimental Workflow for Photocaged Inhibitor Validation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Photocaged PI3K Inhibitor Capable of Real-Time Reporting of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using photocaging for fast time-resolved structural biology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient red light photo-uncaging of active molecules in water upon assembly into nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Pan-PI3K Inhibitors: Featuring PI3K-IN-41
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention.[2] This guide provides a comparative overview of PI3K-IN-41, a novel photocaged pan-PI3K inhibitor, and three other well-characterized pan-PI3K inhibitors: Buparlisib (BKM120), Pictilisib (GDC-0941), and Copanlisib (BAY 80-6946). We present a compilation of their performance based on available experimental data to assist researchers in selecting the appropriate tool for their specific needs.
Introduction to this compound: A Light-Activated Inhibitor
This compound is a unique, photocaged pan-PI3K inhibitor.[3] In its inactive state, a photocaging group blocks the molecule's key interaction with the kinase.[4][5] Upon exposure to UV light, this group is cleaved, releasing a highly potent PI3K inhibitor.[6][7] This "turn-on" mechanism offers the potential for precise spatiotemporal control of PI3K inhibition, a feature not available with conventional inhibitors.[6] This could be particularly advantageous for in vitro studies of the PI3K signaling cascade and for therapeutic applications where localized activity is desired, such as in skin or blood cancers.[6]
Comparative Analysis of Pan-PI3K Inhibitors
This section details the biochemical and cellular activities of this compound and its counterparts. It is important to note that the presented data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Biochemical Activity: Kinase Inhibition
The in vitro inhibitory activity of each compound against the four Class I PI3K isoforms (α, β, δ, γ) is a primary measure of its potency and selectivity.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| This compound (activated) | 18.92 | - | - | - |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 |
Note: IC50 values are subject to variation based on assay conditions. Data for activated this compound is from a single study and may not be directly comparable to the others.[3][8]
Cellular Activity: Proliferation and Pathway Inhibition
The efficacy of these inhibitors at the cellular level is demonstrated by their ability to inhibit cancer cell proliferation and suppress downstream signaling, such as the phosphorylation of AKT.
| Inhibitor | Cell Line(s) | Effect | Concentration/Dose |
| This compound (UV-activated) | HGC-27 | Decreased AKT phosphorylation, inhibited colony formation | 10 nM (pAKT), 1-10 µM (colony formation) |
| Buparlisib (BKM120) | Various | Antiproliferative | Varies by cell line |
| Pictilisib (GDC-0941) | U87MG, PC3, MDA-MB-361 | Inhibition of pAKT (Ser473) | IC50: 46 nM, 37 nM, 28 nM respectively |
| U87MG, A2780, PC3, MDA-MB-361 | Antiproliferative | IC50: 0.95 µM, 0.14 µM, 0.28 µM, 0.72 µM respectively | |
| Copanlisib (BAY 80-6946) | ELT3 | Complete inhibition of PI3K-mediated AKT phosphorylation | 0.5-500 nM |
| Panel of human tumor cell lines | Potent inhibition of cell proliferation | Mean IC50: 19 nM |
In Vivo Efficacy: Xenograft Models
Preclinical in vivo studies provide crucial insights into the therapeutic potential of these inhibitors.
| Inhibitor | Xenograft Model | Effect | Dosing |
| This compound (UV-activated) | Zebrafish | Favorable anticancer activity | Not specified |
| Buparlisib (BKM120) | Not specified | Investigated in numerous clinical trials | Oral, daily |
| Pictilisib (GDC-0941) | MCF7-neo/HER2 breast cancer | Tumor stasis | 150 mg/kg |
| Copanlisib (BAY 80-6946) | Rat KPL4 breast tumor | Robust antitumor activity (77-100% TGI) | 0.5-6 mg/kg, i.v., every other day |
| JEKO1 MCL | Reduction in tumor growth | 10 mg/kg, IV, 2 days on/5 days off |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for pan-PI3K inhibitors.
Caption: A generalized workflow for the evaluation of PI3K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of PI3K inhibitors.
PI3K Kinase Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay measures the enzymatic activity of PI3K isoforms by quantifying the incorporation of radiolabeled phosphate into its substrate.
-
Reagent Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are expressed and purified. The substrate, phosphatidylinositol (PI), is coated onto SPA beads. A reaction buffer containing ATP and [γ-³³P]-ATP is prepared.[9][10]
-
Compound Preparation: The test inhibitor (e.g., Pictilisib) is serially diluted in DMSO.[9][10]
-
Assay Procedure: The inhibitor dilutions are added to a microplate well containing the reaction buffer and SPA beads.[9][10] The kinase reaction is initiated by the addition of the respective PI3K isoform.[9][10]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 1 hour) at room temperature.[9][10]
-
Signal Detection: The reaction is stopped, and the radioactivity incorporated into the PI on the SPA beads is measured using a scintillation counter.[10]
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[10]
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are treated with various concentrations of the PI3K inhibitor for a specified duration (e.g., 48 or 72 hours). For this compound, a UV irradiation step would precede or coincide with the treatment.[9]
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Incubation: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Signal Detection: The luminescence is recorded using a plate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (vehicle-treated) cells, and IC50 values are determined.
Western Blot for Phospho-AKT
This technique is used to detect the phosphorylation status of AKT, a key downstream effector of PI3K, as a measure of pathway inhibition.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time. Subsequently, the cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The membrane is often stripped and re-probed for total AKT as a loading control.
-
Analysis: The band intensities are quantified to determine the relative levels of p-AKT.[9]
Conclusion
This compound represents a novel approach to PI3K inhibition, offering precise control through photoactivation. While its potency upon activation is within the range of other established pan-PI3K inhibitors, its key advantage lies in its conditional activity. Buparlisib, Pictilisib, and Copanlisib are conventional, potent pan-PI3K inhibitors that have been extensively characterized and, in some cases, evaluated in clinical trials. The choice of inhibitor will ultimately depend on the specific experimental goals. For applications requiring spatiotemporal control, this compound is a compelling option. For broad, systemic inhibition in preclinical models or as a reference compound, Buparlisib, Pictilisib, and Copanlisib remain valuable tools. Further studies directly comparing this compound with these inhibitors in a standardized panel of assays will be beneficial for a more definitive performance assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Photocaged PI3K Inhibitor Capable of Real-Time Reporting of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of a Novel Photocaged PI3K Inhibitor toward Precise Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
Validating PI3K-IN-41 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the cellular target engagement of PI3K-IN-41, a phosphoinositide 3-kinase (PI3K) inhibitor. We present experimental data comparing this compound with other known PI3K inhibitors—Alpelisib (a PI3Kα-specific inhibitor), Dactolisib (a dual PI3K/mTOR inhibitor), and Gedatolisib (a pan-PI3K/mTOR inhibitor)—and provide detailed protocols for key validation assays.
Executive Summary
Effective validation of target engagement is paramount for the successful development of kinase inhibitors. This guide focuses on two primary methodologies for assessing the interaction of PI3K inhibitors with their targets in a cellular context: the Cellular Thermal Shift Assay (CETSA) for direct target binding and Western blotting for downstream pathway modulation. While specific quantitative data for this compound is not publicly available, we present a framework for its evaluation alongside established inhibitors, providing a clear path for researchers to generate comparative data.
Comparison of PI3K Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare its biochemical potency against that of well-characterized PI3K inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Alpelisib, Dactolisib, and Gedatolisib against various PI3K isoforms and the mammalian target of rapamycin (mTOR).
| Inhibitor | Target | Biochemical IC50 (nM) |
| Alpelisib (BYL719) | PI3Kα | 5 |
| PI3Kβ | 1200 | |
| PI3Kδ | 290 | |
| PI3Kγ | 250 | |
| Dactolisib (BEZ235) | PI3Kα | 4 |
| PI3Kβ | 75 | |
| PI3Kδ | 7 | |
| PI3Kγ | 5 | |
| mTOR | 6 | |
| Gedatolisib (PF-05212384) | PI3Kα | 0.4 |
| PI3Kγ | 5.4 | |
| mTOR | 1.6 |
This table summarizes the biochemical IC50 values for Alpelisib, Dactolisib, and Gedatolisib against Class I PI3K enzymes and mTOR, providing a basis for comparing their potency and selectivity.
Methodology for Target Engagement Validation
Two primary methods are detailed below for validating the cellular target engagement of PI3K inhibitors: Western blotting to assess downstream pathway inhibition and the Cellular Thermal Shift Assay (CETSA) to confirm direct binding to the target protein.
Western Blotting for PI3K Pathway Inhibition
This method indirectly assesses target engagement by measuring the phosphorylation status of downstream effectors in the PI3K signaling pathway, such as Akt. A reduction in the phosphorylation of Akt (p-Akt) upon treatment with a PI3K inhibitor indicates successful target engagement and pathway inhibition.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the PI3K inhibitor (e.g., this compound, Alpelisib, Dactolisib, Gedatolisib) for a specified time (e.g., 2-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (e.g., at Ser473) and total Akt overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal and the loading control to determine the relative inhibition of Akt phosphorylation at different inhibitor concentrations.
Expected Results: A dose-dependent decrease in the p-Akt/total Akt ratio would confirm target engagement and inhibition of the PI3K pathway by the tested compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that directly assesses the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is measured as a shift in the melting temperature (Tm) of the protein.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the PI3K inhibitor or vehicle control for a defined period.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3-7 minutes).
-
Cell Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., PI3Kα) in the supernatant using Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in the Tm (ΔTm) in the presence of the inhibitor compared to the vehicle control indicates direct target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the half-maximal effective concentration (EC50) for target engagement.
Visualizing Cellular Processes and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PI3K signaling pathway, the experimental workflow for Western blotting, and the principle of the Cellular Thermal Shift Assay.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of PI3K pathway inhibition.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of target engagement in a cellular context is a non-negotiable step in the development of selective and potent kinase inhibitors. By employing robust methodologies such as Western blotting for pathway analysis and the Cellular Thermal Shift Assay for direct binding confirmation, researchers can confidently establish the cellular activity of novel compounds like this compound. This guide provides the necessary framework and comparative data to design and execute these critical experiments, ultimately facilitating the progression of promising therapeutic candidates.
A Comparative Guide to PI3K-IN-41 and Isoform-Selective PI3K Inhibitors for Researchers
In the landscape of cancer research and drug development, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical target. Its dysregulation is a common feature in a multitude of human cancers, driving tumor progression, proliferation, and survival. This guide provides a detailed comparison between the novel photocaged pan-PI3K inhibitor, PI3K-IN-41, and a selection of well-characterized isoform-selective PI3K inhibitors. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their preclinical and clinical investigations.
Overview of PI3K Inhibition Strategies
The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ, each with distinct roles in cellular signaling and tumorigenesis.
Inhibitors of the PI3K pathway can be broadly categorized into two main types:
-
Pan-PI3K Inhibitors: These compounds target all Class I PI3K isoforms. While they can offer broad anti-cancer activity, they may also lead to a wider range of off-target effects and toxicities due to the ubiquitous roles of the different PI3K isoforms in normal physiological processes.[1]
-
Isoform-Selective PI3K Inhibitors: These inhibitors are designed to target one or more specific PI3K isoforms. This approach aims to enhance therapeutic efficacy against tumors dependent on a particular isoform while minimizing side effects associated with the inhibition of other isoforms.[2]
This compound represents a unique approach within the pan-PI3K inhibitor class. It is a photocaged compound, meaning its inhibitory activity is spatially and temporally controlled by UV light irradiation.[3] This feature offers the potential for precise, localized cancer therapy, minimizing systemic exposure and associated toxicities.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and several key isoform-selective PI3K inhibitors against the four Class I PI3K isoforms. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, which are standard measures of inhibitor potency.
Table 1: Pan-PI3K Inhibitor this compound
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | Pan-PI3K | 18.92 | Photocaged inhibitor; activity is induced by UV light. Isoform-specific IC50 values are not currently available in the public domain.[3] |
Table 2: Isoform-Selective PI3K Inhibitors
| Inhibitor | Primary Target(s) | p110α (IC50/Ki, nM) | p110β (IC50/Ki, nM) | p110γ (IC50/Ki, nM) | p110δ (IC50/Ki, nM) |
| Alpelisib (BYL719) | α | 5 | 1200 | 250 | 290 |
| Idelalisib (CAL-101) | δ | 8600 | 4000 | 2100 | 19 |
| Duvelisib (IPI-145) | δ/γ | 1602 | 85 | 27.4 | 2.5 |
| Taselisib (GDC-0032) | α/δ/γ (β-sparing) | 0.29 (Ki) | 9.1 (Ki) | 0.97 (Ki) | 0.12 (Ki) |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the PI3K signaling pathway and the experimental workflows used to assess their efficacy.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes. Upon activation by upstream signals such as growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of cell survival, growth, proliferation, and metabolism.
References
Comparative Guide: Downstream Effects of PI3K Inhibition on mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative analysis of the downstream effects of phosphoinositide 3-kinase (PI3K) inhibitors on the mammalian target of rapamycin (mTOR) signaling pathway. As "PI3K-IN-41" is a hypothetical compound, this document utilizes two well-characterized pan-class I PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120) , as representative examples to illustrate the impact of PI3K inhibition on key downstream mTOR effectors. Furthermore, the activity of these PI3K inhibitors is compared with the direct mTOR inhibitor, Rapamycin .
The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] Understanding the specific downstream consequences of inhibiting this pathway at different nodes is crucial for developing effective cancer therapies.
Performance Comparison of PI3K and mTOR Inhibitors
The following tables summarize the inhibitory activities of Pictilisib, Buparlisib, and Rapamycin on key components of the PI3K/mTOR signaling pathway. The data presented is a synthesis of findings from various preclinical studies and is intended for comparative purposes. Experimental conditions such as cell lines and assay types can influence the observed inhibitory concentrations.
Table 1: Inhibitory Activity Against PI3K Isoforms and mTOR
| Compound | Target | IC50 (nM) | Reference(s) |
| Pictilisib (GDC-0941) | PI3Kα | 3 | [3] |
| PI3Kβ | 33 | [3] | |
| PI3Kδ | 3 | [3] | |
| PI3Kγ | 75 | [3] | |
| mTOR | ~580 (193-fold less active than against p110α) | [4] | |
| Buparlisib (BKM120) | PI3Kα | 52 | [5] |
| PI3Kβ | 166 | [5] | |
| PI3Kδ | 116 | [5] | |
| PI3Kγ | 262 | [5] | |
| mTOR | >5,000 | [5] | |
| Rapamycin | PI3K Isoforms | Not applicable | N/A |
| mTOR (mTORC1) | Sub-nanomolar range (indirectly, by binding to FKBP12) | N/A |
Table 2: Downstream Effects on mTOR Signaling Pathway Components
| Compound | Downstream Target | Effect | Quantitative Data | Reference(s) |
| Pictilisib (GDC-0941) | p-AKT (S473) | Inhibition | IC50: 28-46 nM in various cell lines | [3] |
| p-S6 Ribosomal Protein | Inhibition | Dose-dependent reduction observed. | [3][6] | |
| p-4E-BP1 | Inhibition | Inhibition observed. | [6] | |
| Buparlisib (BKM120) | p-AKT (S473) | Inhibition | IC50: 64-916 nM in various cell lines | [5] |
| p-S6 Kinase (p70S6K) | Potent Inhibition | Dose-dependent reduction observed. | [5][7] | |
| p-4E-BP1 | Inhibition | Inhibition observed at higher concentrations. | [5] | |
| Rapamycin | p-S6 Kinase (p70S6K) | Potent Inhibition | Strong inhibition of phosphorylation. | [8] |
| p-4E-BP1 | Partial Inhibition | Partial dephosphorylation observed. | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
References
- 1. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Incomplete inhibition of phosphorylation of 4E-BP1 as a mechanism of primary resistance to ATP-competitive mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating PI3K Inhibitor Efficacy: A Comparative Analysis of Pharmacological and Genetic Approaches
For researchers and drug development professionals, establishing the on-target efficacy and understanding the downstream effects of small molecule inhibitors is paramount. This guide provides a comparative framework for cross-validating the experimental results of a potent and selective PI3K inhibitor, exemplified by compounds like PI3K-IN-41, with established genetic methodologies. By juxtaposing pharmacological inhibition with genetic knockdown or knockout, researchers can gain a higher degree of confidence in their findings and elucidate the specific role of the PI3K pathway in their models.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[3][4] Small molecule inhibitors targeting PI3K have shown promise; however, off-target effects can confound experimental results. Therefore, cross-validation with genetic techniques that specifically target components of the PI3K pathway is a crucial step in target validation and understanding the mechanism of action of these inhibitors.[5]
Comparing Pharmacological and Genetic Approaches
This guide focuses on two primary genetic methods for cross-validation: RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA), and gene editing with the CRISPR/Cas9 system. Each approach offers distinct advantages and complements the insights gained from small molecule inhibitors.
| Feature | Pharmacological Inhibition (e.g., this compound) | Genetic Knockdown (siRNA/shRNA) | Genetic Knockout (CRISPR/Cas9) |
| Mechanism | Reversible or irreversible binding to the kinase domain of PI3K, inhibiting its enzymatic activity. | Post-transcriptional silencing of the mRNA encoding a specific PI3K isoform or regulatory subunit, leading to reduced protein expression. | Permanent disruption of the gene encoding a specific PI3K isoform or regulatory subunit, leading to complete loss of protein expression. |
| Speed of Onset | Rapid, often within minutes to hours. | Slower, typically requires 24-72 hours for significant protein depletion. | Slowest, requires selection of edited cells and can take weeks to establish a stable knockout cell line. |
| Duration of Effect | Transient, depends on the compound's half-life and dosing regimen. | Transient, effect is lost as cells divide and the siRNA/shRNA is diluted or degraded. | Permanent and heritable in the cell lineage. |
| Specificity | Can have off-target effects on other kinases. | Can have off-target effects due to partial complementarity to other mRNAs. | Highly specific to the targeted gene. |
| Application | High-throughput screening, in vivo studies, mimicking therapeutic intervention. | Target validation, pathway analysis, studying the effects of transient protein loss. | Definitive target validation, studying the long-term consequences of gene loss, creating disease models. |
Quantitative Data Comparison
The following tables summarize the expected quantitative outcomes when comparing the effects of a selective PI3K inhibitor with genetic approaches on key cellular phenotypes and signaling events.
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Parameter | Pharmacological Inhibition (PI3K Inhibitor) | siRNA-mediated Knockdown (e.g., siPIK3CA) | CRISPR-mediated Knockout (e.g., PIK3CA KO) |
| Cell Viability (IC50/EC50) | Dose-dependent decrease in cell viability. | Significant reduction in cell viability compared to control siRNA. | Substantial and sustained decrease in cell viability. |
| Cell Proliferation (e.g., BrdU incorporation) | Dose-dependent inhibition of cell proliferation. | Marked decrease in the rate of cell proliferation. | Severe impairment of proliferative capacity. |
| Apoptosis (e.g., Caspase-3/7 activity) | Induction of apoptosis, particularly in cancer cells dependent on PI3K signaling. | Increased levels of apoptosis compared to control. | Significant induction of apoptosis. |
Table 2: Comparison of Effects on PI3K Pathway Signaling
| Parameter | Pharmacological Inhibition (PI3K Inhibitor) | siRNA-mediated Knockdown (e.g., siPIK3CA) | CRISPR-mediated Knockout (e.g., PIK3CA KO) |
| p-Akt (Ser473/Thr308) Levels | Rapid and potent reduction in Akt phosphorylation. | Significant decrease in Akt phosphorylation. | Complete or near-complete abrogation of Akt phosphorylation. |
| p-S6 Ribosomal Protein Levels | Dose-dependent decrease in S6 phosphorylation. | Reduction in S6 phosphorylation. | Strong and sustained inhibition of S6 phosphorylation. |
| p-4E-BP1 Levels | Decrease in 4E-BP1 phosphorylation. | Reduced levels of phosphorylated 4E-BP1. | Markedly decreased 4E-BP1 phosphorylation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for key experiments.
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Pharmacological: Treat cells with a serial dilution of the PI3K inhibitor or vehicle control (e.g., DMSO).
-
Genetic: Transfect cells with target-specific siRNA/shRNA or a non-targeting control. For CRISPR knockout lines, seed the cells without further treatment.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to the vehicle or non-targeting control and calculate the IC50 value for the inhibitor.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., Akt, S6, 4E-BP1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
siRNA-mediated Gene Knockdown
-
Cell Seeding: Seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
Transfection: Prepare a mixture of siRNA (e.g., 20-50 nM final concentration) and a lipid-based transfection reagent in serum-free media according to the manufacturer's protocol. Add the transfection complex to the cells.
-
Incubation: Incubate the cells for 4-6 hours, then replace the transfection medium with complete growth medium.
-
Harvesting: Harvest the cells for downstream analysis (e.g., Western blotting, viability assays) 48-72 hours post-transfection.
CRISPR/Cas9-mediated Gene Knockout
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a specific exon of the gene of interest into a Cas9-expressing vector.
-
Transfection: Transfect the gRNA/Cas9 plasmid into the target cells using a suitable transfection method.
-
Selection: Select for transfected cells using an appropriate selection marker (e.g., puromycin, GFP sorting).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into a 96-well plate.
-
Expansion and Validation: Expand the single-cell clones and validate the knockout by Western blotting and genomic sequencing to confirm the presence of frameshift mutations.
Visualizing the Workflow and Pathways
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: The PI3K signaling pathway and points of intervention.
Caption: Workflow for cross-validating PI3K inhibitor results.
Caption: Logical framework for cross-validation.
References
- 1. Whole-genome CRISPR screening identifies PI3K/AKT as a downstream component of the oncogenic GNAQ–focal adhesion kinase signaling circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-genome CRISPR screening identifies PI3K/AKT as a downstream component of the oncogenic GNAQ-focal adhesion kinase signaling circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted RNA interference of PI3K pathway components sensitizes colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of PI3K-IN-41's activity against related kinases, supported by experimental data and detailed protocols.
This compound is a photocaged inhibitor of phosphoinositide 3-kinase (PI3K) with a reported IC50 of 18.92 nM for its primary target.[1] To contextualize its potency and selectivity, this guide presents a comparative analysis using data from well-characterized pan-PI3K inhibitors as illustrative examples. The PI3K family of enzymes, particularly the Class I isoforms (α, β, δ, γ), play crucial roles in cell signaling pathways that govern cell growth, proliferation, and survival.[2] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
Comparative Kinase Inhibition Profile
To illustrate the typical selectivity profile of a pan-PI3K inhibitor, the following table summarizes the inhibitory activity (IC50 values) of three well-studied compounds—Pictilisib (GDC-0941), Copanlisib, and Buparlisib (BKM120)—against the four Class I PI3K isoforms and the related kinase mTOR. Lower IC50 values indicate higher potency.
| Kinase Target | Pictilisib (GDC-0941) IC50 (nM) | Copanlisib IC50 (nM) | Buparlisib (BKM120) IC50 (nM) |
| PI3Kα (p110α) | 3[3] | 0.5[1][4] | 52 |
| PI3Kβ (p110β) | 33[3] | 3.7[1][4] | 166 |
| PI3Kδ (p110δ) | 3[3] | 0.7[1][4] | 116 |
| PI3Kγ (p110γ) | 75[3] | 6.4[1][4] | 262 |
| mTOR | - | 40[1] | Reduced potency |
Note: Specific selectivity data for this compound against a wide panel of kinases is not publicly available. The data presented here for other pan-PI3K inhibitors is for comparative and illustrative purposes.
The PI3K Signaling Pathway
The PI3K signaling cascade is a critical intracellular pathway that regulates a multitude of cellular processes. The following diagram illustrates the key components and their interactions.
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency and selectivity of a kinase inhibitor.
1. Reagents and Materials:
- Purified recombinant kinases (e.g., PI3Kα, β, δ, γ, mTOR)
- Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K)
- ATP (adenosine triphosphate)
- Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader capable of luminescence detection
2. Assay Procedure:
- Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
- Add a small volume of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
- Add the purified kinase enzyme to each well.
- Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
- Plot the kinase activity against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a sigmoidal dose-response curve.
3. Data Analysis:
- The selectivity of the inhibitor is determined by comparing its IC50 values against a panel of different kinases. A significantly lower IC50 for the primary target compared to other kinases indicates high selectivity.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity assessment.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Comparative Guide to the Efficacy of PI3K Inhibitors in Cancer Models: Featuring PI3K-IN-41, Copanlisib, and Alpelisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of different classes of Phosphoinositide 3-kinase (PI3K) inhibitors in various cancer models. We focus on the novel photocaged inhibitor PI3K-IN-41 and compare its available data with the well-characterized pan-PI3K inhibitor Copanlisib and the isoform-specific PI3Kα inhibitor Alpelisib.
Introduction to PI3K Inhibition in Oncology
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent hyperactivation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3] PI3K inhibitors are broadly classified into pan-inhibitors, which target multiple class I PI3K isoforms (α, β, δ, γ), and isoform-specific inhibitors, which are designed to target a single isoform, most commonly PI3Kα, due to the high frequency of PIK3CA gene mutations in cancer.[2][3]
This guide will compare the following PI3K inhibitors:
-
This compound: A novel, photocaged PI3K inhibitor, that becomes active upon UV light irradiation. This allows for precise spatial and temporal control of PI3K inhibition, offering a unique tool for research and potentially for targeted therapies.[4]
-
Copanlisib (BAY 80-6946): An intravenous pan-class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[5][6] It is approved for the treatment of relapsed follicular lymphoma.[5]
-
Alpelisib (BYL719): An oral, selective inhibitor of the PI3Kα isoform.[7] It is the first FDA-approved PI3K inhibitor for patients with HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[8]
Data Presentation
In Vitro Efficacy of PI3K Inhibitors
The following table summarizes the in vitro activity of this compound, Copanlisib, and Alpelisib in various cancer cell lines. The data highlights the compounds' potency and their effects on cell signaling and survival.
| Inhibitor | Cancer Type | Cell Line(s) | Key Findings | IC50 | Reference(s) |
| This compound | Gastric Cancer | HGC-27 | Upon UV irradiation, inhibits colony formation and decreases AKT phosphorylation. | 18.92 nM | [4] |
| Copanlisib | Gastrointestinal Stromal Tumor (GIST) | GIST-T1 (imatinib-sensitive), GIST-T1/670, GIST430/654 (imatinib-resistant) | Decreased cell viability and proliferation irrespective of KIT mutational status. | 54.5 nM (GIST-T1), 278.8 nM (GIST-T1/670), 78.7 nM (GIST430/654) | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Patient-Derived Xenograft (PDX) models | Moderate single-agent activity; improved tumor response when combined with cetuximab in resistant models. | Not specified | [5] | |
| HER2+ Breast Cancer | BT474HR (trastuzumab-resistant), HCC1954, MDA-MB453 (PIK3CA-mutated), SKBR3 (PIK3CA-wild type) | Anti-proliferative effects and induction of apoptosis, effective regardless of trastuzumab resistance or PIK3CA status. More effective at inducing apoptosis than Alpelisib. | Not specified | [9] | |
| Alpelisib | Breast Cancer (Precancerous lesions) | MCF10A-PIK3CAH1047R, Patient-derived atypia cultures | Suppressed growth of precancerous cells, with a greater inhibitory effect on PIK3CA-mutated cells. Deactivated AKT, 4E-BP1, and S6 signaling. | Not specified | [10][11] |
| HER2+ Breast Cancer | BT474HR, HCC1954, MDA-MB453, SKBR3 | Anti-proliferative effects in combination with HER2-targeted therapies. | Not specified | [9] | |
| PIK3CA-mutated Breast Cancer | Cell lines with PIK3CAH1047R and PIK3CAE545K mutations | Inhibited PI3K signaling and induced degradation of the p110α protein in a dose-dependent manner. | 4.6 nM | [7] |
In Vivo Efficacy of PI3K Inhibitors
The following table summarizes the in vivo activity of Copanlisib and Alpelisib in preclinical cancer models. Currently, there is limited publicly available in vivo data for this compound.
| Inhibitor | Cancer Model | Key Findings | Reference(s) |
| Copanlisib | Gastrointestinal Stromal Tumor (GIST) Xenografts | Single-agent copanlisib inhibited tumor growth. Combination with imatinib was the most effective therapeutic intervention in imatinib-sensitive xenografts. | [12] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Patient-Derived Xenografts (PDX) | Showed moderate anti-tumor activity as a single agent. In cetuximab-resistant models, combination therapy led to improved tumor response in 75% of models. | [5] | |
| Alpelisib | Breast Cancer Prevention Model (MCF10A-PIK3CAH1047R cells) | A short-course prophylactic treatment with alpelisib significantly delayed the formation of breast tumors. | [10] |
| PIK3CA-mutant Xenograft Models | Demonstrated marked tumor-suppressing effects. | [7] |
Experimental Protocols
Cell Viability and Proliferation Assays
-
Methodology: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of the PI3K inhibitor. After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively. Proliferation can also be monitored in real-time using systems like the xCELLigence platform.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Western Blotting for Pathway Analysis
-
Methodology: Cells are treated with the PI3K inhibitor for a defined period. Subsequently, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against key proteins in the PI3K pathway (e.g., phosphorylated AKT (p-AKT), total AKT, phosphorylated S6 (p-S6), and total S6). Horseradish peroxidase (HRP)-conjugated secondary antibodies are then used for detection via chemiluminescence.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway inhibition.
In Vivo Xenograft Studies
-
Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The PI3K inhibitor is administered according to a specific dosing schedule (e.g., daily, intermittently) via an appropriate route (e.g., oral gavage, intravenous injection). Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and can be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Mandatory Visualization
Caption: The PI3K signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating PI3K inhibitors.
Conclusion
The available preclinical data demonstrates that both pan-PI3K inhibitors, such as Copanlisib, and isoform-specific inhibitors, like Alpelisib, have significant anti-tumor activity across a range of cancer models. The choice between a pan- or isoform-specific inhibitor may depend on the specific cancer type and its underlying genetic alterations, particularly the PIK3CA mutation status.
This compound represents an innovative approach to PI3K inhibition with its photocaged design, offering the potential for highly controlled, localized activity. While the current publicly available data for this compound is limited to in vitro studies in a single cell line, its potent IC50 and novel mechanism of action warrant further investigation to fully understand its therapeutic potential in comparison to more conventional PI3K inhibitors.
This guide provides a snapshot of the current preclinical landscape for these PI3K inhibitors. Further head-to-head studies and clinical trials are necessary to definitively establish the comparative efficacy and safety of these agents in different cancer patient populations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. mdpi.com [mdpi.com]
- 7. PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Abstract P5-10-07: A preclinical evaluation of the isoform-specific PI3K inhibitor in HER2+ breast cancer models with resistance to trastuzumab | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Light-Inducible Dimerization Systems for Optogenetic Control
For Researchers, Scientists, and Drug Development Professionals
Optogenetics offers unparalleled spatiotemporal control over cellular processes, enabling researchers to dissect complex signaling networks with light. A cornerstone of optogenetic technology is the use of light-inducible dimerization systems, which allow for the precise control of protein-protein interactions. This guide provides a comprehensive comparison of the performance of three widely used light-inducible dimerization systems: CRY2/CIB1, PhyB/PIF, and LOV (light-oxygen-voltage) domain-based systems, with a focus on their application in controlling the PI3K signaling pathway.
While the specific term "PI3K-IN-41" does not correspond to a known light-inducible system, various optogenetic tools, generically termed "Opto-PI3K," have been developed by leveraging these dimerization platforms to control PI3K activity. This guide will objectively compare the performance of these underlying systems, providing the necessary data for researchers to select the most appropriate tool for their experimental needs.
Performance Comparison of Light-Inducible Dimerization Systems
The selection of a light-inducible system is critical and depends on the specific requirements of the experiment, such as the desired activation and deactivation speed, the necessary fold-change in activity, and the acceptable level of basal activity in the dark. The following table summarizes the key quantitative performance metrics for the CRY2/CIB1, PhyB/PIF, and iLID (a popular LOV domain-based system) systems.
| Performance Metric | CRY2/CIB1 System | PhyB/PIF System | iLID (LOV-based) System |
| Activation Wavelength | Blue light (~450-490 nm) | Red light (~650 nm) | Blue light (~450-490 nm) |
| Inactivation | Spontaneous decay in the dark | Far-red light (~740 nm) or spontaneous decay | Spontaneous decay in the dark |
| Activation Kinetics (On-rate) | Seconds | Seconds to minutes | Sub-second to seconds |
| Deactivation Kinetics (Off-rate) | Minutes (t½ ≈ 2-15 min) | Seconds (with far-red light) to hours (spontaneous) | Seconds (t½ ≈ 10-60s) |
| Fold Induction | High (can be >100-fold) | Very high (can be >300-fold) | Moderate to High (up to 70-fold) |
| Dark State Activity (Leakiness) | Low to moderate | Very low | Very low |
| Cofactor Requirement | None (endogenous FAD) | Phycocyanobilin (PCB) (exogenous) | None (endogenous FMN) |
| Phototoxicity | Higher potential with blue light | Lower potential with red/far-red light | Higher potential with blue light |
| Spatial Precision | Good; potential for clustering | Excellent (with red/far-red light opposition) | Excellent |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the PI3K signaling pathway and a general workflow for benchmarking light-inducible systems.
Safety Operating Guide
Navigating the Safe Disposal of PI3K-IN-41: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of potent compounds like PI3K-IN-41 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its disposal based on general best practices for hazardous chemical waste and the known toxicities of the broader class of PI3K inhibitors.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.
Core Principles of this compound Disposal
Given that this compound is a bioactive small molecule with potential health risks, it must be treated as hazardous chemical waste. The primary goal of the disposal procedure is to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Assessment of the PI3K Inhibitor Class
While specific quantitative data for this compound is unavailable, the known class-wide toxicities of PI3K inhibitors necessitate a cautious approach. Researchers handling this compound should be aware of the potential for the following adverse effects:
| Potential Hazard | Description |
| Cutaneous Reactions | Development of rashes and other skin irritations. |
| Hyperglycemia | Elevated blood glucose levels. |
| Pneumonitis | Inflammation of lung tissue. |
| Hypertension | Elevated blood pressure. |
| Autoimmune Effects | The immune system may attack healthy cells and tissues. |
Due to these potential hazards, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times when handling this compound.
Step-by-Step Disposal Protocol for this compound
The following is a general protocol for the disposal of this compound. This procedure should be adapted to meet the specific requirements of your institution.
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous materials.
-
Maintain separate, clearly labeled waste containers for solid and liquid forms of the compound.
-
-
Solid Waste Disposal:
-
Unused or Expired Compound: The original container with the unused or expired solid compound should be securely sealed.
-
Contaminated Materials: Items such as weigh boats, contaminated gloves, and bench paper should be collected in a designated, sealed plastic bag or a labeled, puncture-resistant container.
-
-
Liquid Waste Disposal:
-
Stock Solutions: Unused or expired stock solutions of this compound should be collected in a designated, sealed, and chemically compatible waste container.
-
Aqueous Solutions: Dilute aqueous solutions containing this compound from experimental procedures should also be collected in a designated liquid hazardous waste container. Do not pour any solution containing this compound down the drain.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and its molecular formula (C45H39F2N5O12S).
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date the waste was first added to the container and the name of the generating laboratory and principal investigator.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated.
-
Follow all institutional guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to transport or dispose of the waste yourself.
-
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a chemical compound like this compound.
Disposal Decision Workflow for this compound
The PI3K Signaling Pathway: A Glimpse into its Biological Significance
To provide value beyond the product itself, it is helpful to understand the biological context in which this compound operates. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for drug development.
The following diagram provides a simplified overview of this important signaling pathway.
Simplified PI3K/AKT/mTOR Signaling Pathway
By understanding both the procedural requirements for safe disposal and the scientific importance of compounds like this compound, researchers can maintain a safe and productive laboratory environment while contributing to the advancement of drug discovery.
Personal protective equipment for handling PI3K-IN-41
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling of PI3K-IN-41, a photocaged phosphoinositide 3-kinase (PI3K) inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this potent research compound.
Hazard Identification and Chemical Properties
This compound is a specialized chemical compound designed for precise therapeutic research.[1] As a potent enzyme inhibitor, it should be handled with care to avoid accidental exposure. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general hazards associated with potent, biologically active small molecules should be assumed.
Known Properties of this compound:
| Property | Description | Source |
| Compound Type | Photocaged PI3K inhibitor | [1] |
| Mechanism of Action | Upon UV light irradiation, it releases a highly potent PI3K inhibitor.[1] | |
| Biological Effect | Exhibits anticancer properties by inhibiting the PI3K signaling pathway.[1] | |
| Appearance | Typically a white to off-white powder or solid. | General chemical knowledge |
| Solubility | Soluble in organic solvents such as DMSO. | General chemical knowledge |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure appropriate protective measures are in place. The following table outlines the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. | To prevent skin contact with the potent compound. |
| Eye Protection | Safety Goggles or Glasses with Side Shields | Must be worn at all times in the laboratory. | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory Coat | Fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood. | To prevent inhalation of the powdered compound. |
Handling and Operational Procedures
Adherence to standard laboratory safety protocols is essential. The following step-by-step guide outlines the safe handling of this compound.
Experimental Workflow for Safe Handling:
Step-by-Step Protocol:
-
Preparation: Before handling the compound, ensure that a designated work area within a certified chemical fume hood is clean and prepared. Have all necessary materials, including solvents and waste containers, readily available.
-
Don PPE: Put on all required personal protective equipment as detailed in the PPE table.
-
Weighing: Carefully weigh the required amount of this compound. If available, use a balance with a ventilated enclosure to minimize the risk of inhalation.
-
Dissolution: In the fume hood, dissolve the weighed compound in the appropriate solvent (e.g., DMSO). Add the solvent slowly to the solid to avoid splashing.
-
Experimental Use: Handle the solution with care, avoiding splashes and direct contact. When activating the compound with UV light, follow all safety protocols associated with the light source.
-
Post-Experiment Cleanup: After completing the experiment, decontaminate all surfaces that may have come into contact with the compound.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, liquid, and solid waste, in appropriately labeled hazardous waste containers.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions Containing this compound | Collect in a designated, sealed hazardous waste container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Remove carefully to avoid cross-contamination and dispose of in a designated solid hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Signaling Pathway Overview
This compound is an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
By following these guidelines, researchers can safely handle this compound and contribute to the advancement of scientific knowledge while minimizing risks to themselves and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
